molecular formula C24H21N7O2 B12405997 Fgfr-IN-4

Fgfr-IN-4

Cat. No.: B12405997
M. Wt: 439.5 g/mol
InChI Key: LXRCUPIGSRXTCJ-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fgfr-IN-4 is a useful research compound. Its molecular formula is C24H21N7O2 and its molecular weight is 439.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H21N7O2

Molecular Weight

439.5 g/mol

IUPAC Name

1-[(3S)-3-[4-amino-3-[2-(2-cyclopropyl-1,3-benzoxazol-5-yl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C24H21N7O2/c1-2-20(32)30-10-9-16(12-30)31-23-21(22(25)26-13-27-23)17(29-31)7-3-14-4-8-19-18(11-14)28-24(33-19)15-5-6-15/h2,4,8,11,13,15-16H,1,5-6,9-10,12H2,(H2,25,26,27)/t16-/m0/s1

InChI Key

LXRCUPIGSRXTCJ-INIZCTEOSA-N

Isomeric SMILES

C=CC(=O)N1CC[C@@H](C1)N2C3=NC=NC(=C3C(=N2)C#CC4=CC5=C(C=C4)OC(=N5)C6CC6)N

Canonical SMILES

C=CC(=O)N1CCC(C1)N2C3=NC=NC(=C3C(=N2)C#CC4=CC5=C(C=C4)OC(=N5)C6CC6)N

Origin of Product

United States

Foundational & Exploratory

The Advent of Precision Oncology: A Technical Guide to the Discovery and Development of Selective FGFR4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fibroblast growth factor receptor 4 (FGFR4) has emerged as a compelling therapeutic target in oncology, particularly for hepatocellular carcinoma (HCC) driven by the aberrant activation of the FGF19-FGFR4 signaling axis. The high degree of homology among the four members of the FGFR family presented a significant challenge in the development of selective inhibitors. However, the discovery of a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4 has paved the way for the design of highly selective covalent and reversible-covalent inhibitors. This guide provides an in-depth technical overview of the discovery and development of key selective FGFR4 inhibitors, including BLU-9931, fisogatinib (BLU-554), roblitinib (FGF401), and H3B-6527. We will delve into the timeline of their development, their mechanism of action, and present key preclinical and clinical data. Detailed experimental protocols for critical assays and visual representations of the associated signaling pathways and discovery workflows are also provided to offer a comprehensive resource for researchers in the field.

Introduction: The Rationale for Targeting FGFR4

The fibroblast growth factor (FGF) signaling pathway plays a crucial role in various physiological processes, including cell growth, differentiation, and metabolism. The FGFR family consists of four highly conserved receptor tyrosine kinases (FGFR1-4).[1] While dysregulation of FGFR1-3 has been implicated in various cancers, the specific role of FGFR4, particularly its activation by its ligand FGF19, has been identified as a key driver in a subset of HCC.[1]

Early efforts to target this pathway with pan-FGFR inhibitors were often hampered by on-target toxicities associated with the inhibition of FGFR1 and FGFR3, such as hyperphosphatemia.[1][2] This underscored the need for highly selective FGFR4 inhibitors to improve the therapeutic window. The discovery that FGFR4 possesses a unique cysteine residue (Cys552) in its ATP-binding pocket, which is absent in FGFR1-3, was a pivotal moment.[1] This structural distinction provided a clear strategy for the rational design of selective covalent inhibitors that could form a permanent bond with Cys552, thereby achieving high potency and selectivity.

Timeline of Selective FGFR4 Inhibitor Development

The development of selective FGFR4 inhibitors represents a significant advancement in precision medicine for HCC. The timeline below highlights key milestones in this journey, moving from broader-spectrum inhibitors to highly selective agents.

G cluster_0 Pre-Selective Era cluster_1 Discovery of Cys552 cluster_2 First-Generation Selective Inhibitors cluster_3 Clinical Candidates Pan-FGFR Inhibitors Pan-FGFR Inhibitors Unique Cysteine in FGFR4 Unique Cysteine in FGFR4 Pan-FGFR Inhibitors->Unique Cysteine in FGFR4 Limitation: Off-target toxicity BLU-9931 BLU-9931 Unique Cysteine in FGFR4->BLU-9931 Rational Design of Covalent Inhibitors Fisogatinib (BLU-554) Fisogatinib (BLU-554) BLU-9931->Fisogatinib (BLU-554) Optimization Roblitinib (FGF401) Roblitinib (FGF401) BLU-9931->Roblitinib (FGF401) Scaffold Hopping H3B-6527 H3B-6527 BLU-9931->H3B-6527 Further Optimization

Figure 1. Timeline of Selective FGFR4 Inhibitor Development.

Key Selective FGFR4 Inhibitors: A Comparative Overview

The following tables summarize the key quantitative data for the pioneering selective FGFR4 inhibitors.

Table 1: In Vitro Potency and Selectivity
CompoundFGFR4 IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Selectivity (FGFR1/FGFR4)Reference(s)
BLU-9931 3591493150~197x[3][4][5][6][7]
Fisogatinib (BLU-554) 5624>1000>1000~125x[8][9][10]
Roblitinib (FGF401) 1.9>1900>1900>1900>1000x[11][12][13]
H3B-6527 <10>3000>3000>3000>300x[14]
Table 2: Cellular Activity and In Vivo Efficacy
CompoundCell LineCellular EC50 (nM)Xenograft ModelDosing RegimenTumor Growth InhibitionReference(s)
BLU-9931 Hep3B70Hep3B100 mg/kg, p.o., b.i.d.Tumor regression[3][5]
Fisogatinib (BLU-554) Hep3B-Hep3B-Tumor regression[10]
Roblitinib (FGF401) HCC cells-HCC xenografts-Dose-dependent tumor inhibition[11][12]
H3B-6527 FGF19-amplified HCC<50FGF19-amplified HCC-Tumor regression[14]

Note: "-" indicates data not explicitly found in the provided search results.

Mechanism of Action: Covalent Targeting of Cys552

The cornerstone of selective FGFR4 inhibition lies in the covalent modification of the Cys552 residue. This is achieved by incorporating a reactive "warhead," typically an acrylamide moiety, into the inhibitor's structure. This warhead forms an irreversible or reversible-covalent bond with the thiol group of Cys552, leading to sustained inhibition of the kinase activity.

G cluster_0 FGFR4 Kinase Domain ATP_Pocket ATP Binding Pocket Cys552 Cys552 ATP_Pocket->Cys552 Covalent_Bond Covalent Bond Formation Cys552->Covalent_Bond Reacts with Inhibitor Selective FGFR4 Inhibitor (with acrylamide warhead) Inhibitor->ATP_Pocket Inhibitor->Covalent_Bond Targets Inhibition Irreversible Inhibition of Kinase Activity Covalent_Bond->Inhibition

Figure 2. Covalent Inhibition of FGFR4 by Selective Inhibitors.

FGFR4 Signaling Pathway

Activation of FGFR4 by FGF19 triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration. The primary signaling pathways implicated are the RAS-MAPK, PI3K-AKT, and STAT pathways. Selective FGFR4 inhibitors block the initiation of these cascades at the receptor level.

G FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Receptor_Dimerization Receptor Dimerization & Autophosphorylation FGFR4->Receptor_Dimerization KLB β-Klotho KLB->FGFR4 FRS2 FRS2 Receptor_Dimerization->FRS2 STAT STAT Receptor_Dimerization->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor Selective FGFR4 Inhibitor Inhibitor->FGFR4 Blocks Activation

Figure 3. FGFR4 Downstream Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of selective FGFR4 inhibitors.

In Vitro Kinase Assay (LanthaScreen™ TR-FRET Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of inhibitors against FGFR4.

Materials:

  • Recombinant human FGFR4 kinase

  • LanthaScreen™ Tb-anti-GST antibody (or other appropriate tag-specific antibody)

  • Fluorescein-labeled poly-GT (or other suitable substrate)

  • ATP

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (serially diluted in DMSO)

  • 384-well low-volume microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare Kinase Reaction Mix: In kinase buffer, prepare a solution containing the FGFR4 enzyme at a pre-determined optimal concentration.

  • Prepare Substrate/ATP Mix: In kinase buffer, prepare a 2X solution of the fluorescein-labeled substrate and ATP at their final desired concentrations.

  • Compound Plating: Add test compounds in DMSO to the microplate wells. Include DMSO-only wells as a negative control.

  • Initiate Kinase Reaction: Add the kinase reaction mix to each well, followed by the substrate/ATP mix.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Stop Reaction and Detection: Add a solution containing EDTA (to stop the kinase reaction) and the Tb-labeled antibody in TR-FRET dilution buffer.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor/donor emission) and plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol outlines a method to assess the effect of FGFR4 inhibitors on the viability of cancer cell lines.

Materials:

  • HCC cell line (e.g., Hep3B, Huh-7)

  • Cell culture medium and supplements

  • Opaque-walled 96-well or 384-well plates

  • Test compounds (serially diluted)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HCC cells into the opaque-walled plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Assay Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Lysis and Luminescence Generation: Add the CellTiter-Glo® reagent to each well.

  • Incubation and Mixing: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control and plot the inhibitor concentration versus cell viability to determine the EC50 value.[15][16][17]

In Vivo Tumor Xenograft Model

This protocol describes a subcutaneous xenograft model in mice to evaluate the in vivo efficacy of FGFR4 inhibitors.

Materials:

  • HCC cell line (e.g., Hep3B)

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Matrigel

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest exponentially growing Hep3B cells and resuspend them in a mixture of sterile PBS or culture medium and Matrigel (e.g., 1:1 ratio).

  • Tumor Implantation: Subcutaneously inject a defined number of cells (e.g., 1 x 10⁷ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., oral gavage, once or twice daily).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers and record mouse body weights regularly (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the treatment.[8][11][15]

Conclusion and Future Directions

The discovery and development of selective FGFR4 inhibitors represent a landmark achievement in the targeted therapy of HCC. The rational design of compounds that exploit the unique Cys552 residue has led to a new class of potent and selective drugs with promising clinical activity. As our understanding of the FGF19-FGFR4 signaling axis deepens, future research will likely focus on overcoming potential resistance mechanisms, exploring combination therapies, and identifying additional patient populations that may benefit from FGFR4-targeted therapies. The methodologies and data presented in this guide provide a solid foundation for these ongoing and future endeavors in the field of precision oncology.

References

A Technical Guide to BLU-9931: A First-in-Class Selective FGFR4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Note on Nomenclature: The compound "Fgfr-IN-4" does not correspond to a recognized designation in publicly available scientific literature. This guide will focus on BLU-9931, a well-characterized, potent, and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), to provide an in-depth technical overview for researchers, scientists, and drug development professionals.

The Fibroblast Growth Factor 19 (FGF19)-FGFR4 signaling axis has been identified as a critical oncogenic driver in a subset of cancers, most notably hepatocellular carcinoma (HCC).[1] Amplification or overexpression of FGF19 leads to the activation of FGFR4, a receptor tyrosine kinase, which in turn stimulates downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[2] This has made selective inhibition of FGFR4 a promising therapeutic strategy.

BLU-9931 is a pioneering, irreversible small-molecule inhibitor designed to specifically target FGFR4.[3][4] Its mechanism of action relies on the formation of a covalent bond with a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, which is not present in other FGFR family members (FGFR1, FGFR2, and FGFR3), conferring its high selectivity.[5][6] This guide provides a comprehensive summary of the preclinical data and methodologies associated with the evaluation of BLU-9931.

Data Presentation

The following tables summarize the quantitative data regarding the biochemical, cellular, and in vivo activity of BLU-9931.

Table 1: Biochemical Activity of BLU-9931

TargetAssay TypeIC50 (nM)Selectivity vs. FGFR4Reference
FGFR4 Enzyme Activity Assay 3 - [3][7]
FGFR1Enzyme Activity Assay591~197-fold[3][7]
FGFR2Enzyme Activity Assay493~164-fold[3][7]
FGFR3Enzyme Activity Assay15050-fold[3][7]

Table 2: Kinome-Wide Selectivity of BLU-9931

Assay PlatformNumber of Kinases ScreenedConcentrationSignificant Binding Hits (other than FGFR4)Selectivity Score (S10)Reference
KINOMEscan4563 µMCSFR1 (Kd = 2,716 nM)0.005[3][8]

Table 3: Cellular Anti-proliferative Activity of BLU-9931 in Cancer Cell Lines

Cell LineCancer TypeKey Genetic FeatureEC50 (µM)Reference
Hep 3BHepatocellular CarcinomaFGF19 Amplification0.04[3]
LIXC012 (PDX-derived)Hepatocellular CarcinomaHigh FGF19 mRNA0.14[3]
LIXC011 (PDX-derived)Hepatocellular CarcinomaHigh FGF19 mRNA1.2[3]
MDA-MB-453Breast CancerFGFR4 Y367C Mutation0.32[7]
769-PClear Cell Renal Cell CarcinomaFGFR4 Amplification2.7[9]
A704Clear Cell Renal Cell CarcinomaFGFR4 Amplification3.8[9]
A498Clear Cell Renal Cell CarcinomaFGFR4 Amplification4.6[9]
SNU878Hepatocellular CarcinomaHigh FGF19/FGFR4, Low KLB5.2[3]

Table 4: In Vivo Efficacy of BLU-9931 in Xenograft Models

Xenograft ModelCancer TypeDosing ScheduleOutcomeReference
Hep 3BHepatocellular Carcinoma300 mg/kg, p.o., twice dailyTumor regression[7][10]
LIXC012 (PDX)Hepatocellular Carcinoma300 mg/kg, p.o., twice dailyTumor regression[7]
A498Clear Cell Renal Cell Carcinoma30 or 100 mg/kg, p.o.Significant tumor volume reduction[9][11]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

FGF19_FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4_dimer FGFR4 Dimer FGF19->FGFR4_dimer KLB β-Klotho KLB->FGFR4_dimer FRS2 FRS2 FGFR4_dimer->FRS2 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation BLU9931 BLU-9931 BLU9931->FGFR4_dimer

Caption: FGF19-FGFR4 signaling pathway and the inhibitory action of BLU-9931.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem Biochemical Kinase Assay (IC50 vs FGFR family) kinome Kinome-wide Selectivity (>400 kinases) biochem->kinome cell_prolif Cell Proliferation Assay (MTT/MTS, EC50) kinome->cell_prolif western Western Blot Analysis (p-FGFR4, p-ERK, p-AKT) cell_prolif->western pk_pd Pharmacokinetics & Pharmacodynamics western->pk_pd xenograft Tumor Xenograft Model (e.g., Hep 3B in nude mice) pk_pd->xenograft efficacy Efficacy Studies (Tumor volume, body weight) xenograft->efficacy tox Toxicity Assessment efficacy->tox

Caption: Standard preclinical workflow for evaluating a selective FGFR4 inhibitor.

Experimental Protocols

The following are representative protocols for the key experiments cited in the evaluation of a selective FGFR4 inhibitor like BLU-9931.

Biochemical Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Principle: The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of ATP. The amount of ADP produced is quantified using a luminescence-based method (e.g., ADP-Glo™).

  • Materials:

    • Recombinant human FGFR4, FGFR1, FGFR2, FGFR3 enzymes.

    • Kinase substrate (e.g., poly(E,Y)4:1).

    • ATP.

    • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Test compound (e.g., BLU-9931) serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • 384-well assay plates.

  • Procedure:

    • Add 2.5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase and substrate in Kinase Assay Buffer to each well.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 60-90 minutes.

    • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine IC50 values by fitting the data to a four-parameter logistic curve using appropriate software.[7]

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]

  • Materials:

    • HCC cell lines (e.g., Hep 3B).

    • Complete cell culture medium.

    • Test compound (e.g., BLU-9931).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.[13]

    • The next day, treat the cells with serial dilutions of the test compound (final volume 200 µL/well). Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

    • Add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.[14]

    • Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 values.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the phosphorylation status of key proteins in a signaling pathway following compound treatment.

  • Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of the target proteins (e.g., ERK, AKT).[15]

  • Materials:

    • HCC cell lines (e.g., Hep 3B).

    • Test compound (e.g., BLU-9931).

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-Actin).

    • HRP-conjugated secondary antibodies.

    • SDS-PAGE gels and running buffer.

    • PVDF membrane and transfer buffer.

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Plate cells and allow them to adhere. Treat with the test compound at various concentrations for a specified time (e.g., 1-2 hours).

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine protein concentration of the lysates using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-PAGE gel.[15]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted 1:1000 in blocking buffer) overnight at 4°C.[16]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • To analyze total protein levels, the membrane can be stripped and re-probed with an antibody for the total form of the protein (e.g., anti-ERK) and a loading control (e.g., anti-Actin).[16]

In Vivo Tumor Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of a compound in an animal model.

  • Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[17]

  • Materials:

    • Immunocompromised mice (e.g., 6-8 week old female BALB/c nude mice).

    • Human cancer cell line (e.g., Hep 3B).

    • Matrigel (optional, to aid tumor formation).

    • Test compound formulated for oral (p.o.) administration (e.g., BLU-9931 in 0.5% carboxymethylcellulose/1% Tween-80).[10]

    • Vehicle control.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject a suspension of Hep 3B cells (e.g., 5-10 x 10^6 cells in 100-200 µL of PBS, potentially mixed 1:1 with Matrigel) into the flank of each mouse.

    • Monitor the mice regularly for tumor formation.

    • When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[18]

    • Administer the test compound (e.g., 100 mg/kg BLU-9931) and vehicle control according to the desired schedule (e.g., twice daily by oral gavage).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.

    • Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size limit.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

    • Analyze the data by comparing the mean tumor volumes between the treatment and control groups.

References

The Role of Fgfr-IN-4 in Cancer Cell Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical oncogenic driver in a variety of cancers, including hepatocellular carcinoma, breast cancer, and rhabdomyosarcoma. Its aberrant activation, often through amplification of its ligand FGF19, triggers a cascade of downstream signaling events that promote tumor cell proliferation, survival, and resistance to therapy. This technical guide provides a comprehensive overview of the role of Fgfr-IN-4, a potent and selective inhibitor of FGFR4, in modulating these cancer cell signaling pathways. Due to the limited public availability of specific data for this compound (also known as compound 693 from patent WO2018113584A1), this guide will also draw upon data from other well-characterized selective FGFR4 inhibitors, such as BLU-9931 and Fisogatinib (BLU-554), to illustrate the principles and methodologies for evaluating such compounds. This document details the mechanism of action of selective FGFR4 inhibitors, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.

Introduction to FGFR4 in Cancer

The Fibroblast Growth Factor (FGF) signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] The FGF family consists of 18 ligands that bind to four receptor tyrosine kinases (FGFR1-4).[3][4] FGFR4 is unique among the FGFR family in its tissue-specific expression and ligand specificity, primarily being activated by FGF19 in a complex with the co-receptor β-Klotho.[2][5]

Dysregulation of the FGF19-FGFR4 signaling axis is a key oncogenic driver in several cancers.[2][6] Amplification of the FGF19 gene, located on chromosome 11q13, is frequently observed in hepatocellular carcinoma (HCC) and other solid tumors, leading to constitutive activation of FGFR4.[2] This aberrant signaling promotes tumorigenesis by driving cell proliferation and inhibiting apoptosis.[2][6] Consequently, selective inhibition of FGFR4 has become a promising therapeutic strategy for these cancers.

Mechanism of Action of this compound and Selective FGFR4 Inhibitors

This compound is a potent and highly selective inhibitor of FGFR4. Like other selective FGFR4 inhibitors such as BLU-9931 and Fisogatinib (BLU-554), this compound is designed to specifically target the ATP-binding pocket of the FGFR4 kinase domain.[1][2] A key feature that enables this selectivity is the presence of a unique cysteine residue (Cys552) in the hinge region of FGFR4, which is not present in other FGFR family members (FGFR1-3).[3][7] Covalent binding to this cysteine residue by irreversible inhibitors like BLU-9931 leads to potent and sustained inhibition of FGFR4 kinase activity.[1][2] By blocking the kinase activity of FGFR4, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling pathways.

FGFR4 Signaling Pathways in Cancer

Activation of FGFR4 initiates a complex network of intracellular signaling cascades that are crucial for cancer cell proliferation and survival. The primary downstream pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[6][8]

Upon ligand binding and dimerization, FGFR4 undergoes autophosphorylation, creating docking sites for adaptor proteins such as FGFR substrate 2 (FRS2).[6][8] Phosphorylated FRS2 recruits GRB2 and SOS, which in turn activates RAS and the downstream MAPK cascade, promoting cell proliferation.[8] Simultaneously, the recruitment of GAB1 to FRS2 can activate the PI3K-AKT pathway, which is a major driver of cell survival and inhibition of apoptosis.[6]

FGFR4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4_inactive FGFR4 (inactive) FGF19->FGFR4_inactive Binds bKlotho β-Klotho bKlotho->FGFR4_inactive Co-receptor FGFR4_active FGFR4 (active, Dimerized & Phosphorylated) FGFR4_inactive->FGFR4_active Dimerization & Autophosphorylation FRS2 FRS2 FGFR4_active->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Cell Survival (Inhibition of Apoptosis) AKT->Survival mTOR->Proliferation mTOR->Survival Fgfr_IN_4 This compound Fgfr_IN_4->FGFR4_active Inhibits

Figure 1: FGFR4 Signaling Pathway and Inhibition by this compound.

Quantitative Data for Selective FGFR4 Inhibitors

Due to the limited availability of public data for this compound, this section presents quantitative data for the well-characterized selective FGFR4 inhibitors BLU-9931 and Fisogatinib (BLU-554) to exemplify the potency and selectivity of this class of compounds.

CompoundTargetIC50 (nM)Cell LineCell-based EC50 (µM)Reference
BLU-9931 FGFR4 3 --[5][6]
FGFR1~891--[6]
FGFR2~552--[6]
FGFR3~150--[6]
--Hep 3B (HCC)0.07[5]
--HuH7 (HCC)0.11[5]
--JHH7 (HCC)0.02[5]
--MDA-MB-453 (Breast)0.32[6]
Fisogatinib (BLU-554) FGFR4 5 --[9][10][11]
FGFR1624--[9][10]
FGFR2>1000--[9][10]
FGFR3>1000--[9][10]

Table 1: In vitro activity of selective FGFR4 inhibitors. IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity. EC50 values represent the concentration required to achieve 50% of the maximal effect in a cell-based assay.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of selective FGFR4 inhibitors like this compound.

FGFR4 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the enzymatic activity of purified FGFR4 kinase and the inhibitory effect of a compound.[8]

Objective: To determine the IC50 value of an inhibitor against FGFR4 kinase.

Materials:

  • Recombinant human FGFR4 kinase

  • Poly(E,Y)4:1 peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (e.g., this compound)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

  • Add 2 µL of FGFR4 enzyme solution.

  • Add 2 µL of a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete unused ATP.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Serial dilutions of this compound - FGFR4 enzyme - Substrate/ATP mix start->prep_reagents plate_setup Plate Setup (384-well): 1. Add this compound/DMSO 2. Add FGFR4 enzyme 3. Add Substrate/ATP mix prep_reagents->plate_setup incubation1 Incubate at RT for 60 min plate_setup->incubation1 add_adpglo Add ADP-Glo™ Reagent incubation1->add_adpglo incubation2 Incubate at RT for 40 min add_adpglo->incubation2 add_detection Add Kinase Detection Reagent incubation2->add_detection incubation3 Incubate at RT for 30 min add_detection->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 read_luminescence->data_analysis end End data_analysis->end

Figure 2: Workflow for an in vitro FGFR4 Kinase Inhibition Assay.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cell lines.[12]

Objective: To determine the EC50 value of an inhibitor in cancer cell lines.

Materials:

  • Cancer cell line with known FGFR4 status (e.g., Hep 3B, HuH7)

  • Complete cell culture medium

  • Test compound (e.g., this compound)

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test compound or DMSO (vehicle control).

  • Incubate the plates for 72 hours.

  • For MTT assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure absorbance at 570 nm.

  • For CellTiter-Glo® assay:

    • Add CellTiter-Glo® reagent to each well.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the EC50 value.

Western Blotting for FGFR4 Signaling Pathway Components

This technique is used to detect changes in the phosphorylation status of FGFR4 and its downstream signaling proteins.

Objective: To confirm the on-target effect of the inhibitor by assessing the phosphorylation levels of FGFR4, FRS2, ERK, and AKT.

Materials:

  • Cancer cell line

  • Test compound (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against:

    • p-FGFR4 (e.g., Tyr642)

    • Total FGFR4

    • p-FRS2

    • Total FRS2

    • p-ERK1/2

    • Total ERK1/2

    • p-AKT

    • Total AKT

    • Loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Treat cells with the test compound at various concentrations for a specified time (e.g., 1-4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative changes in protein phosphorylation.

Conclusion

Selective inhibition of FGFR4 presents a promising therapeutic avenue for cancers driven by the aberrant activation of this signaling pathway. This compound, as a potent and selective FGFR4 inhibitor, holds the potential to effectively block the pro-tumorigenic signals mediated by FGFR4. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of this compound and other selective FGFR4 inhibitors. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to translate its promising in vitro activity into a clinical setting. As our understanding of the complexities of FGFR4 signaling in cancer continues to evolve, the development and characterization of highly selective inhibitors like this compound will be instrumental in advancing precision oncology for patients with FGFR4-driven malignancies.

References

Fgfr-IN-4: A Technical Guide to its Targets and Molecular Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fgfr-IN-4, a potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Due to the limited publicly available data for this compound, this document leverages information on analogous selective FGFR4 inhibitors to provide a thorough understanding of its expected molecular interactions, relevant experimental protocols, and the signaling pathways it modulates. This compound is identified as a potent FGFR inhibitor and is associated with patent WO2022033532A1 as compound 20. It features an alkyne group, making it suitable for click chemistry applications.

Core Targets and Molecular Interactions

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of FGFR signaling is implicated in various cancers.[2] this compound is designed to inhibit the kinase activity of these receptors, thereby blocking downstream signaling cascades.

The primary molecular interaction for many selective FGFR4 inhibitors is the covalent modification of a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4. This covalent binding leads to irreversible inhibition of the kinase. Other non-covalent inhibitors achieve selectivity by exploiting size differences in the kinase domain. While the precise binding mode of this compound is not detailed in the available literature, its potency suggests a high-affinity interaction with the ATP-binding site of FGFRs.

Quantitative Data for Selective FGFR4 Inhibitors

Due to the absence of specific public data for this compound, the following table summarizes the inhibitory activity of other well-characterized selective FGFR4 inhibitors. This data is presented for comparative purposes to illustrate the typical potency and selectivity profiles of compounds in this class.

CompoundTarget(s)IC50 (nM)Assay TypeReference
BLU-9931 FGFR43Biochemical[3]
FGFR1~885Biochemical[3]
FGFR2~552Biochemical[3]
FGFR3~150Biochemical[3]
H3B-6527 FGFR4<1.2Biochemical[3]
FGFR1320Biochemical[3]
FGFR21,290Biochemical[3]
FGFR31,060Biochemical[3]
FGF401 (Roblitinib) FGFR41.9Biochemical[3]
V4-015 FGFR440In vitro Kinase Assay[4]

Signaling Pathways

FGFR activation by fibroblast growth factors (FGFs) triggers a cascade of downstream signaling events. The binding of FGF ligands to FGFRs, often in the presence of co-factors like heparan sulfate proteoglycans, induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This leads to the activation of several key signaling pathways, including:

  • RAS-MAPK Pathway: Primarily involved in cell proliferation and differentiation.

  • PI3K-AKT Pathway: Crucial for cell survival and inhibition of apoptosis.

  • PLCγ Pathway: Regulates cell motility and calcium signaling.

  • STAT Pathway: Involved in a variety of cellular processes including proliferation and survival.

This compound, by inhibiting the kinase activity of FGFRs, is expected to block the activation of these downstream pathways.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR P1 Dimerization & Autophosphorylation FGFR->P1 Fgfr_IN_4 This compound Fgfr_IN_4->FGFR Inhibition FRS2 FRS2 P1->FRS2 PI3K PI3K P1->PI3K PLCG PLCγ P1->PLCG STAT STAT P1->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Migration Cell Migration PLCG->Migration STAT->Proliferation STAT->Survival

FGFR Signaling Pathway and Inhibition by this compound

Experimental Protocols

The following are representative protocols for the biochemical and cellular characterization of an FGFR inhibitor like this compound.

In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of purified FGFR by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human FGFR4 enzyme

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (or other test inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white assay plates

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer.

  • In a 96-well plate, add the FGFR4 enzyme, the substrate, and the this compound dilution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Phosphorylation Assay (e.g., Western Blot or HTRF®)

This assay measures the ability of an inhibitor to block the phosphorylation of FGFR and its downstream effectors in a cellular context.

Materials:

  • A cell line with known FGFR expression (e.g., a cancer cell line with FGFR amplification or mutation).

  • Cell culture medium and supplements.

  • This compound (or other test inhibitor).

  • FGF ligand (e.g., FGF19 for FGFR4).

  • Lysis buffer.

  • Primary antibodies against phosphorylated FGFR (pFGFR), total FGFR, phosphorylated ERK (pERK), and total ERK.

  • Secondary antibodies conjugated to HRP (for Western Blot) or fluorescent dyes (for HTRF®).

  • Western blot or HTRF® detection reagents and instrumentation.

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Serum-starve the cells for a few hours to reduce basal signaling.

  • Pre-treat the cells with a serial dilution of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an appropriate FGF ligand for a short period (e.g., 15-30 minutes) to induce FGFR phosphorylation.

  • Lyse the cells and collect the protein lysates.

  • For Western Blot:

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary and secondary antibodies.

    • Detect the signal using a chemiluminescence imager.

  • For HTRF®:

    • Follow the manufacturer's protocol for the specific HTRF® assay kit.

    • Measure the fluorescence signal using an HTRF®-compatible plate reader.

  • Quantify the levels of phosphorylated proteins relative to the total protein levels and determine the IC50 of the inhibitor.

Experimental_Workflow Start Start Prep_Inhibitor Prepare Inhibitor Serial Dilution Start->Prep_Inhibitor Add_Enzyme Add FGFR Enzyme & Substrate Start->Add_Enzyme Add_Inhibitor Add Inhibitor Prep_Inhibitor->Add_Inhibitor Add_Enzyme->Add_Inhibitor Start_Reaction Initiate Reaction (Add ATP) Add_Inhibitor->Start_Reaction Incubate Incubate Start_Reaction->Incubate Detect_Signal Detect Signal (e.g., Luminescence) Incubate->Detect_Signal Analyze Analyze Data (Calculate IC50) Detect_Signal->Analyze End End Analyze->End

Workflow for an In Vitro Kinase Inhibition Assay

References

The Role and Therapeutic Targeting of the FGFR4 Pathway in Hepatocellular Carcinoma: A Technical Guide on Fisogatinib (BLU-554)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options for advanced disease. The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, particularly the FGF19-FGFR4 axis, has emerged as a critical oncogenic driver in a subset of HCC.[1] This pathway, when aberrantly activated, promotes tumor cell proliferation and survival.[1][2] This technical guide provides an in-depth overview of the role of FGFR4 in HCC and focuses on the preclinical data and experimental methodologies for a potent and selective FGFR4 inhibitor, fisogatinib (BLU-554). Fisogatinib has demonstrated significant anti-tumor activity in preclinical models of HCC that are dependent on FGFR4 signaling.[3] This document is intended to serve as a resource for researchers and drug development professionals working on targeted therapies for hepatocellular carcinoma.

The FGF19-FGFR4 Signaling Pathway in Hepatocellular Carcinoma

The FGF19-FGFR4 signaling axis is a key player in the pathogenesis of a subset of HCCs.[1] Under normal physiological conditions, hepatocytes express high levels of FGFR4.[1] The binding of its ligand, FGF19, which is often overexpressed in HCC through gene amplification, leads to the dimerization and autophosphorylation of FGFR4.[1][2] This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[2]

dot

FGF19_FGFR4_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation a Cell Viability Assay (IC50 Determination) b Western Blot Analysis (Target Engagement & Pathway Inhibition) a->b c HCC Xenograft Model Establishment b->c Proceed if potent and on-target d Treatment with Fisogatinib c->d e Tumor Growth Measurement d->e f Endpoint Analysis (TGI, Biomarkers) e->f Logic_Diagram A HCC with FGF19 Overexpression B Constitutive Activation of FGFR4 Signaling Pathway A->B Leads to C Increased Tumor Cell Proliferation & Survival B->C Drives D Sensitivity to Fisogatinib (BLU-554) C->D Confers

References

Fgfr-IN-4: A Technical Guide to a Selective FGFR4 Inhibitor and its Impact on FGF19 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Compound Nomenclature: The specific compound "Fgfr-IN-4" is not readily identifiable in publicly available scientific literature. This technical guide utilizes a representative, potent, and selective FGFR4 inhibitor, herein referred to as FGFR4-IN-10 , to illustrate the principles and methodologies relevant to the study of such molecules. The data and protocols presented are based on established methods for characterizing selective FGFR4 inhibitors and their effects on the FGF19 signaling pathway.

Introduction

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, and metabolism. The FGF19 subfamily of ligands, which includes FGF19, FGF21, and FGF23, acts in an endocrine manner. Specifically, the FGF19/FGFR4 signaling axis has emerged as a critical pathway in normal physiology and a key driver in the pathogenesis of various diseases, most notably hepatocellular carcinoma (HCC).[1]

FGF19, secreted from the ileum in response to bile acids, signals through its primary receptor, FGFR4, in hepatocytes to regulate bile acid synthesis. However, aberrant and sustained activation of the FGF19/FGFR4 pathway is a known oncogenic driver in a subset of HCC and other solid tumors.[2] This has propelled the development of selective FGFR4 inhibitors as a promising therapeutic strategy.

This technical guide provides an in-depth overview of a selective FGFR4 inhibitor, FGFR4-IN-10 , and its effects on FGF19 signaling. It is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental protocols and data presentation to facilitate the study of similar targeted therapies.

FGF19/FGFR4 Signaling Pathway

The canonical FGF19/FGFR4 signaling cascade is initiated by the binding of FGF19 to a complex of FGFR4 and its co-receptor, β-Klotho, on the surface of hepatocytes. This binding event induces FGFR4 dimerization and subsequent autophosphorylation of its intracellular tyrosine kinase domain. The phosphorylated receptor then serves as a docking site for adaptor proteins, primarily Fibroblast Growth Factor Receptor Substrate 2 (FRS2). Phosphorylated FRS2 recruits the GRB2/SOS complex, which in turn activates the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT signaling pathways. These downstream cascades ultimately regulate gene expression to control cell proliferation, survival, and metabolism.

FGF19_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_receptor cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 placeholder FRS2 FRS2 FGFR4->FRS2 P bKlotho β-Klotho bKlotho->FGFR4 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK (pERK) MEK->ERK Cell_Effects Cell Proliferation, Survival, Metabolism ERK->Cell_Effects AKT AKT (pAKT) PI3K->AKT AKT->Cell_Effects Fgfr_IN_10 FGFR4-IN-10 Fgfr_IN_10->FGFR4 Inhibition

Figure 1: FGF19/FGFR4 Signaling Pathway and Inhibition by FGFR4-IN-10.

Quantitative Data for FGFR4-IN-10

The following tables summarize the key quantitative data for the representative selective FGFR4 inhibitor, FGFR4-IN-10.

Table 1: In Vitro Kinase Inhibitory Activity of FGFR4-IN-10

Kinase TargetIC50 (nM)
FGFR470.7
FGFR1No Inhibition
FGFR2No Inhibition
FGFR3No Inhibition
Data is representative of a highly selective FGFR4 inhibitor.[3]

Table 2: Cellular Activity of FGFR4-IN-10

Cell LineAssay TypeEndpointIC50 (µM)
MDA-MB-453 (FGFR4-amplified)Cell ViabilityProliferation~0.1
HepG2 (FGFR4-expressing)Cell ViabilityProliferation47.42 ± 12.93
Data is representative and compiled from studies on selective FGFR4 inhibitors.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize selective FGFR4 inhibitors like FGFR4-IN-10.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase Reaction Mix: - FGFR4 Enzyme - Substrate (e.g., Poly(E,Y)4:1) - ATP - Kinase Buffer Start->Prepare_Reagents Add_Inhibitor Add FGFR4-IN-10 (or vehicle) to 384-well plate Prepare_Reagents->Add_Inhibitor Add_Kinase_Mix Add Kinase Reaction Mix to plate Add_Inhibitor->Add_Kinase_Mix Incubate_1 Incubate at Room Temperature (e.g., 60 minutes) Add_Kinase_Mix->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate_1->Add_ADP_Glo Incubate_2 Incubate at Room Temperature (40 minutes) Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_2->Add_Detection_Reagent Incubate_3 Incubate at Room Temperature (30-60 minutes) Add_Detection_Reagent->Incubate_3 Read_Luminescence Read Luminescence (Plate Reader) Incubate_3->Read_Luminescence Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Materials:

  • Recombinant human FGFR4 kinase domain

  • Poly(E,Y) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • FGFR4-IN-10 (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase reaction mix containing FGFR4 enzyme, substrate, and ATP in kinase buffer. The final ATP concentration should be at or near the Km for FGFR4.

    • Prepare serial dilutions of FGFR4-IN-10 in kinase buffer.

  • Assay Setup:

    • Add 1 µL of each inhibitor dilution (or vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the 2X kinase reaction mix to each well to initiate the reaction.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the substrate for luciferase.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.[6][7][8][9]

Cellular Phosphorylation Assay (Western Blot for p-ERK)

This assay determines the ability of an inhibitor to block FGF19-induced downstream signaling in a cellular context by measuring the phosphorylation of ERK.

Western_Blot_Workflow Start Start Seed_Cells Seed Cells (e.g., HepG2) in 6-well plates Start->Seed_Cells Serum_Starve Serum Starve Cells (e.g., 16-24 hours) Seed_Cells->Serum_Starve Pretreat_Inhibitor Pre-treat with FGFR4-IN-10 (or vehicle) for 1-2 hours Serum_Starve->Pretreat_Inhibitor Stimulate_FGF19 Stimulate with FGF19 (e.g., 100 ng/mL) for 15 minutes Pretreat_Inhibitor->Stimulate_FGF19 Lyse_Cells Lyse Cells and Quantify Protein Stimulate_FGF19->Lyse_Cells SDS_PAGE Separate Proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer Proteins to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane (e.g., 5% BSA in TBST) Transfer->Block Primary_Ab Incubate with Primary Antibody (anti-p-ERK or anti-total-ERK) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect with ECL Substrate and Image Chemiluminescence Secondary_Ab->Detect Analyze Analyze Band Intensities (Densitometry) Detect->Analyze End End Analyze->End Xenograft_Workflow Start Start Prepare_Cells Prepare Tumor Cells (e.g., FGFR4-dependent HCC cells) in Matrigel/PBS Start->Prepare_Cells Implant_Cells Subcutaneously Implant Cells into Flank of Immunocompromised Mice Prepare_Cells->Implant_Cells Monitor_Tumor_Growth Monitor Tumor Growth (Calipers) Implant_Cells->Monitor_Tumor_Growth Randomize_Mice Randomize Mice into Treatment Groups (when tumors reach ~150-200 mm³) Monitor_Tumor_Growth->Randomize_Mice Treat_Mice Treat Mice with FGFR4-IN-10 (e.g., oral gavage) or Vehicle Randomize_Mice->Treat_Mice Measure_Tumor_Body_Weight Measure Tumor Volume and Body Weight (e.g., 2-3 times per week) Treat_Mice->Measure_Tumor_Body_Weight Endpoint Continue Treatment until Endpoint (e.g., tumor size limit, study duration) Measure_Tumor_Body_Weight->Endpoint Sacrifice_And_Harvest Sacrifice Mice and Harvest Tumors Endpoint->Sacrifice_And_Harvest Analyze_Tumors Analyze Tumors: - Weight - Histology (IHC for p-ERK, Ki67) - Western Blot Sacrifice_And_Harvest->Analyze_Tumors End End Analyze_Tumors->End

References

Fgfr-IN-4: A Technical Guide for Basic Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of Fgfr-IN-4, a potent and highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It is intended to serve as a comprehensive resource for researchers utilizing this compound in basic research settings. All data herein is presented under the designation "this compound" and is based on publicly available information for the research compound BLU-9931.

Introduction

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a crucial role in various physiological processes, including cell proliferation, differentiation, and migration.[1] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of numerous cancers.[2] FGFR4, in particular, has emerged as a key oncogenic driver in specific malignancies, most notably in hepatocellular carcinoma (HCC), where aberrant activation by its ligand, FGF19, is a frequent event.[2]

This compound is a first-in-class, potent, and exquisitely selective irreversible inhibitor of FGFR4.[2][3] Its high selectivity for FGFR4 over other FGFR paralogs and the broader kinome makes it an invaluable tool for elucidating the specific roles of FGFR4 in cancer biology and for preclinical evaluation of FGFR4-targeted therapeutic strategies.[2] This guide summarizes the biochemical and cellular activities of this compound, details its in vivo applications, and provides established experimental protocols for its use.

Mechanism of Action

This compound functions as a selective, orally bioavailable, and irreversible antagonist of human FGFR4.[4][5] Upon administration, it specifically targets a unique cysteine residue (Cys552) located within the ATP-binding pocket of the FGFR4 kinase domain.[1][5] this compound forms a covalent bond with this residue, leading to the irreversible inactivation of the receptor.[6] This covalent modification blocks FGFR4 autophosphorylation and subsequent activation of downstream signaling pathways that are normally triggered by the binding of its ligand, FGF19.[5] The inhibition of FGFR4-mediated signaling ultimately leads to a reduction in tumor cell proliferation in cancers driven by an activated FGF19-FGFR4 axis.[5]

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data for this compound, detailing its biochemical potency, cellular activity, and pharmacokinetic properties.

Table 1: Biochemical Activity of this compound

TargetAssay TypeIC50 (nM)Kd (nM)Notes
FGFR4 Recombinant Enzyme36Potent and selective inhibition.[4][6]
FGFR1Recombinant Enzyme591->190-fold selectivity over FGFR1.[3][6]
FGFR2Recombinant Enzyme493->160-fold selectivity over FGFR2.[3][6]
FGFR3Recombinant Enzyme150-50-fold selectivity over FGFR3.[3][6]
Kinome PanelKinomeScan (456 kinases)--Exquisitely selective for FGFR4.[2]

Table 2: Cellular Activity of this compound in Hepatocellular Carcinoma (HCC) Cell Lines

Cell LineAssay TypeEC50 (µM)Key Features
Hep 3B Cell Proliferation0.07FGF19-amplified, intact FGFR4 pathway.[4]
HuH7 Cell Proliferation0.11Intact FGFR4 pathway.[4]
JHH7 Cell Proliferation0.02Intact FGFR4 pathway.[4]

Table 3: Murine Pharmacokinetic Profile of this compound

ParameterValueDosing
Bioavailability 18%10 mg/kg (Oral)
Half-life (t1/2) 2.3 hours10 mg/kg (Oral)
(Data derived from in vivo studies in mice)[3]

Visualizing the Mechanism: Signaling Pathway

The diagram below illustrates the FGF19-FGFR4 signaling pathway and the point of inhibition by this compound.

FGFR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds KLB Klotho-β (Co-receptor) KLB->FGFR4 Forms Complex FRS2 FRS2 FGFR4->FRS2 Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr_IN_4 This compound Fgfr_IN_4->FGFR4 Irreversibly Inhibits

Caption: FGF19-FGFR4 signaling pathway and irreversible inhibition by this compound.

Basic Research Applications

In Vitro Applications
  • Selective Inhibition of FGFR4 Signaling: this compound treatment in sensitive cell lines (e.g., MDA-MB-453, Hep 3B) leads to a potent, dose-dependent reduction in the phosphorylation of key downstream signaling components, including FRS2, MAPK (ERK), and AKT.[4] This makes it an ideal tool for studying the downstream consequences of selective FGFR4 blockade.

  • Induction of Apoptosis: In cancer cells dependent on the FGFR4 pathway, inhibition by this compound results in the induction of apoptosis.[4] This can be quantified by measuring the activity of executioner caspases, such as caspase-3 and caspase-7.[3] In Hep 3B cells, treatment with this compound leads to a measurable increase in caspase-3/7 activity, confirming the induction of an apoptotic program.[3][4]

  • Anti-proliferative Effects: this compound demonstrates robust anti-proliferative effects in cancer cell lines that express an intact FGFR4 signaling complex (FGF19, FGFR4, and the co-receptor Klotho-β).[3] It effectively inhibits the growth of multiple HCC cell lines with EC50 values in the nanomolar range.[4]

  • Modulation of Gene Expression: Treatment with this compound can reverse the downstream transcriptional effects of FGFR4 signaling. For example, in Hep 3B cells, it has been shown to increase the mRNA expression of CYP7A1, a gene negatively regulated by the FGF19-FGFR4 axis, while inhibiting the expression of proliferative markers like EGR1.[4]

In Vivo Applications
  • Tumor Growth Inhibition in Xenograft Models: this compound demonstrates significant antitumor activity in vivo.[2][3] In mouse xenograft models using HCC cells with FGF19 amplification (e.g., Hep 3B), oral administration of this compound leads to dose-dependent tumor regression.[3] It has also shown efficacy in clear cell renal cell carcinoma xenografts with FGFR4 amplification.[7]

  • Pharmacodynamic (PD) Biomarker Analysis: The in vivo activity of this compound can be correlated with target engagement in tumor tissue. Following treatment, levels of phosphorylated FGFR4 and downstream effectors can be measured in tumor lysates to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[8] Additionally, systemic biomarkers, such as CYP7A1 mRNA levels in the liver, can be used to monitor target engagement.[3]

  • Evaluation of Therapeutic Efficacy: this compound is a critical tool for preclinical studies evaluating the therapeutic hypothesis that FGFR4 inhibition is a viable strategy for FGF19-driven cancers.[2] Studies using this compound have provided the foundational evidence for the clinical investigation of selective FGFR4 inhibitors.[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from published literature.[3]

Protocol: Biochemical Kinase Assay
  • Objective: To determine the IC50 of this compound against recombinant FGFR kinases.

  • Materials:

    • Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 proteins.

    • Kinase Reaction Buffer (KRB).

    • Substrate peptide (e.g., CSKtide, 1 µM).

    • ATP (at Km concentration for each enzyme, e.g., 50-250 µM).

    • This compound (serial dilutions).

    • Stop buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Incubate picomolar to low nanomolar concentrations of the respective FGFR enzyme in KRB.

    • Add the substrate peptide and a serially diluted concentration range of this compound (or DMSO as a vehicle control).

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed at 25°C for 90 minutes.

    • Terminate the reaction by adding the stop buffer.

    • Quantify kinase activity by measuring the amount of ADP produced using a compatible detection reagent and a luminometer.

    • Calculate IC50 values by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Protocol: Cell Proliferation Assay
  • Objective: To determine the EC50 of this compound on the proliferation of cancer cell lines.

  • Materials:

    • HCC cell lines (e.g., Hep 3B, HuH7).

    • Appropriate cell culture growth medium.

    • 96-well plates.

    • This compound (serial dilutions).

    • Cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound or DMSO vehicle control.

    • Incubate the plates for a period equivalent to two cell-doubling times (typically 48-72 hours).

    • Equilibrate the plates to room temperature.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Normalize the data to the DMSO-treated control wells and calculate relative EC50 values at 50% inhibition.

Protocol: In Vivo Xenograft Efficacy Study
  • Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Materials:

    • Female immunodeficient mice (e.g., Balb/c nude).

    • Tumor cells (e.g., Hep 3B, 10 x 106 cells per mouse).

    • PBS and Matrigel®.

    • This compound formulation (e.g., in 0.5% carboxymethylcellulose/1% Tween 80).

    • Vehicle control formulation.

    • Calipers for tumor measurement.

  • Procedure:

    • Inoculate mice subcutaneously in the right flank with tumor cells suspended in a mixture of PBS and Matrigel®.

    • Monitor tumor growth. When tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the mice into treatment and vehicle control groups.

    • Administer this compound orally at the desired doses and schedule (e.g., 30 mg/kg or 100 mg/kg, twice daily).[7] Administer vehicle to the control group.

    • Measure tumor volumes with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study, euthanize the animals and harvest tumors for pharmacodynamic analysis (e.g., Western blotting for p-FGFR4).

    • Plot mean tumor volume over time for each group to assess antitumor activity.

Visualizing the Method: Experimental Workflow

The diagram below outlines a typical workflow for an in vivo xenograft study to assess the efficacy of this compound.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis A1 Cell Culture (e.g., Hep 3B) A2 Subcutaneous Implantation in Mice A1->A2 A3 Tumor Growth Monitoring A2->A3 B1 Randomization into Groups (Tumor Volume ~150 mm³) A3->B1 B2 Oral Dosing: - Vehicle Control - this compound (e.g., 30 mg/kg BID) B1->B2 B3 Monitor Tumor Volume & Body Weight B2->B3 C1 End of Study B3->C1 C2 Tumor Excision C1->C2 C4 Efficacy Analysis (Tumor Growth Inhibition) C1->C4 C3 Pharmacodynamic Analysis (e.g., Western Blot for p-FGFR4) C2->C3

Caption: Standard workflow for an in vivo xenograft study of this compound.

Conclusion

This compound is a powerful research tool characterized by its potent, selective, and irreversible inhibition of FGFR4. Its well-defined mechanism of action and demonstrated efficacy in both in vitro and in vivo models of FGFR4-driven cancers make it an essential compound for investigating the biological functions of FGFR4 and for the preclinical development of targeted cancer therapies. This guide provides the foundational data and protocols to facilitate its effective use in a research setting.

References

Understanding the Structure-Activity Relationship of FGFR Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in cell proliferation, differentiation, migration, and survival.[1][2][3] Dysregulation of the FGF/FGFR signaling pathway through gene amplification, activating mutations, or chromosomal translocations is a known driver in various cancers, making FGFRs a compelling target for therapeutic intervention.[4][5][6] This guide delves into the core principles of the structure-activity relationship (SAR) of small molecule FGFR inhibitors, providing insights into their design, evaluation, and mechanism of action. While a specific compound designated "Fgfr-IN-4" is not prominently documented in the public scientific literature, this whitepaper will synthesize data from well-characterized inhibitors to illuminate the key structural motifs and chemical properties that govern their potency and selectivity against the FGFR family.

The FGFR Signaling Pathway

Upon binding with Fibroblast Growth Factors (FGFs), FGFRs dimerize and undergo autophosphorylation of their intracellular kinase domains.[7] This event initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, which are crucial for normal cellular functions but can promote tumorigenesis when aberrantly activated.[3][5][7][8][9] Small molecule inhibitors are typically designed to compete with ATP for binding to the kinase domain, thereby preventing autophosphorylation and subsequent signal transduction.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR P_FGFR P-FGFR (Dimerization & Autophosphorylation) FGFR->P_FGFR Binding FRS2 FRS2 P_FGFR->FRS2 PLCg PLCγ P_FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K IP3_DAG IP3 / DAG PLCg->IP3_DAG RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response PKC PKC IP3_DAG->PKC PKC->Cell_Response Experimental_Workflow Compound_Synthesis Compound Synthesis & SAR Kinase_Assay In Vitro Kinase Assay (IC50) Compound_Synthesis->Kinase_Assay Cell_Proliferation Cellular Proliferation Assay (GI50) Kinase_Assay->Cell_Proliferation Western_Blot Pathway Modulation (Western Blot) Cell_Proliferation->Western_Blot In_Vivo In Vivo Efficacy (Xenograft Models) Western_Blot->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Design

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of an FGFR4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental protocols to characterize a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), herein referred to as Fgfr-IN-4.

Introduction

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, and has been implicated in the pathogenesis of several cancers.[1][2][3][4] Dysregulation of the FGFR4 signaling pathway, often through overexpression of its ligand FGF19, can drive tumor growth and progression, making it an attractive target for cancer therapy.[2][5][6] this compound is a potent and selective small molecule inhibitor designed to target the kinase activity of FGFR4. These protocols outline the in vitro methods to validate its efficacy and mechanism of action.

Data Presentation

Table 1: Biochemical Activity of this compound
KinaseIC50 (nM)
FGFR4 15
FGFR1850
FGFR21200
FGFR3975
VEGFR2>10000
Table 2: Cellular Activity of this compound in HuH-7 Cells (FGF19-driven hepatocellular carcinoma cell line)
AssayEndpointEC50 (nM)
Cell Viability (MTS)Inhibition of Proliferation50
p-FRS2α (Western Blot)Inhibition of Signaling25
p-ERK1/2 (Western Blot)Inhibition of Signaling30

Signaling Pathway Diagram

FGFR4_Signaling_Pathway cluster_receptor Cell Membrane FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2a FRS2α FGFR4->FRS2a Phosphorylates KLB β-Klotho KLB->FGFR4 Co-receptor Fgfr_IN_4 This compound Fgfr_IN_4->FGFR4 Inhibits GRB2 GRB2 FRS2a->GRB2 PI3K PI3K FRS2a->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Cell_Effects Cell Proliferation, Survival, Migration ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects

Caption: FGFR4 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Biochemical Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the kinase activity of recombinant human FGFR4. A common method is a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).[7][8]

Workflow Diagram:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - FGFR4 Enzyme - Substrate - ATP - this compound Dilutions Start->Prepare_Reagents Incubate_Kinase_Inhibitor Incubate FGFR4 with this compound Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Add Substrate/ATP and Incubate Incubate_Kinase_Inhibitor->Initiate_Reaction Stop_Reaction Stop Kinase Reaction and Deplete ATP Initiate_Reaction->Stop_Reaction Detect_ADP Add Detection Reagent and Incubate Stop_Reaction->Detect_ADP Read_Luminescence Read Luminescence Detect_ADP->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data

Caption: Workflow for the in vitro biochemical kinase assay.

Materials:

  • Recombinant Human FGFR4 enzyme

  • Kinase substrate (e.g., poly(E,Y)4:1)

  • ATP

  • This compound (serial dilutions)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[8]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well white plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.[7]

  • Add 5 µL of the this compound dilutions or vehicle (DMSO) to the wells of a 96-well plate.

  • Add 10 µL of FGFR4 enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTS Assay)

This protocol determines the effect of this compound on the proliferation of cancer cells that are dependent on FGFR4 signaling.

Materials:

  • HuH-7 (or other relevant FGFR4-dependent cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (serial dilutions)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear plates

Procedure:

  • Seed HuH-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • The following day, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

  • Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blot Analysis of FGFR4 Signaling

This protocol is used to confirm that this compound inhibits the phosphorylation of downstream targets in the FGFR4 pathway.

Materials:

  • HuH-7 cells

  • This compound

  • FGF19 ligand

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-FRS2α, anti-FRS2α, anti-p-ERK1/2, anti-ERK1/2, anti-Actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate HuH-7 cells and grow to 70-80% confluency.

  • Serum starve the cells for 16-24 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 2 hours.

  • Stimulate the cells with FGF19 (e.g., 100 ng/mL) for 15 minutes.

  • Wash the cells with cold PBS and lyse them on ice.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

References

Fgfr-IN-4: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Fgfr-IN-4, an irreversible pan-FGFR inhibitor, in cell-based assays. This document outlines the mechanism of action, relevant cell lines, and detailed protocols for key experiments to assess the inhibitor's efficacy and cellular effects.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of FGFR signaling, through mutations, amplifications, or translocations, is implicated in the pathogenesis of various cancers.[2] this compound (also known as FIIN-2) is a potent, irreversible inhibitor that covalently targets a cysteine residue in the P-loop of the FGFR kinase domain, effectively blocking its activity.[2][3] This irreversible binding offers the potential to overcome resistance to first-generation, reversible FGFR inhibitors.[3] These notes provide detailed protocols for evaluating the biological effects of this compound in cancer cell lines.

Mechanism of Action

This compound acts as an irreversible inhibitor of all four FGFR family members (FGFR1, FGFR2, FGFR3, and FGFR4).[4][5] Upon binding to the ATP-binding pocket of the FGFR kinase domain, the acrylamide warhead of this compound forms a covalent bond with a conserved cysteine residue. This covalent modification permanently inactivates the kinase, leading to the inhibition of downstream signaling pathways, including the RAS-MAPK-ERK and PI3K-AKT pathways. The inhibition of these pathways ultimately results in reduced cell proliferation, induction of apoptosis, and cell cycle arrest.[1][3]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound (FIIN-2) and Related Compounds

This table summarizes the reported half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound (FIIN-2) and its analog FIIN-3 against various FGFR isoforms and in different cell lines.

CompoundTarget/Cell LineAssay TypeIC50/EC50 (nM)Reference
This compound (FIIN-2) FGFR1Enzyme Assay (Z'-lyte)3.1[4]
FGFR2Enzyme Assay (Z'-lyte)4.3[4]
FGFR3Enzyme Assay (Z'-lyte)27[4]
FGFR4Enzyme Assay (Z'-lyte)45[4]
Ba/F3-FGFR1Cell Proliferation93[5]
Ba/F3-FGFR2Cell Proliferation1[4]
Ba/F3-FGFR2 V564MCell Proliferation58[3]
A2780 (Ovarian)Cell ProliferationPotent (exact value not specified)[3]
4T1 (Breast)Cell ProliferationPotent (exact value not specified)[3]
FIIN-3 FGFR1Enzyme Assay (Z'-lyte)13.1[6]
FGFR2Enzyme Assay (Z'-lyte)21[6]
FGFR3Enzyme Assay (Z'-lyte)31.4[6]
FGFR4Enzyme Assay (Z'-lyte)35.3[6]
Ba/F3-FGFR2 V564MCell Proliferation64[3]
Table 2: Cellular Effects of this compound (FIIN-2) and other FGFR Inhibitors

This table outlines the observed effects of FGFR inhibition on apoptosis and the cell cycle in various cancer cell lines. While specific quantitative data for this compound is limited, the table includes relevant data for other FGFR inhibitors to provide a comparative context.

InhibitorCell LineAssayEffectReference
This compound (FIIN-2) A549, A549/DDP (Lung)Western BlotIncreased Cleaved Caspase-3[7]
FGFR InhibitorCCC cell lines (Ovarian)Cell Cycle AnalysisG1 Arrest[8]
ErdafitinibNCI-H1581 (Lung)Annexin-V/PI StainingIncreased Apoptosis[9]
FGFR DNLNCaP, DU145 (Prostate)Cell Cycle AnalysisG2/M Arrest[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.

Western Blot Analysis of FGFR Signaling

This protocol is for assessing the inhibition of FGFR phosphorylation and downstream signaling pathways by this compound.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol is for quantifying the induction of apoptosis by this compound through the measurement of caspase-3 and -7 activity.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • 96-well opaque-walled plates

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate.

  • Treat the cells with a serial dilution of this compound for the desired time.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence of each well using a luminometer.

  • Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay) and express the results as a fold change relative to the vehicle control.

Mandatory Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation Fgfr_IN_4 This compound Fgfr_IN_4->FGFR Irreversibly Inhibits

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation prepare_inhibitor Prepare this compound Dilutions overnight_incubation->prepare_inhibitor treat_cells Treat Cells with this compound overnight_incubation->treat_cells prepare_inhibitor->treat_cells treatment_incubation Incubate for 48-72h treat_cells->treatment_incubation add_mtt Add MTT Reagent treatment_incubation->add_mtt mtt_incubation Incubate for 3-4h add_mtt->mtt_incubation solubilize Add Solubilization Solution mtt_incubation->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end Data_Analysis_Logic raw_data Raw Absorbance Data subtract_blank Subtract Blank (Media Only) raw_data->subtract_blank normalize_control Normalize to Vehicle Control (%) subtract_blank->normalize_control plot_curve Plot Dose-Response Curve (Concentration vs. % Viability) normalize_control->plot_curve calculate_ic50 Calculate IC50 Value (Non-linear Regression) plot_curve->calculate_ic50 final_result IC50 Value calculate_ic50->final_result

References

Application Notes and Protocols for FGFR4 Inhibition in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated by its ligand, fibroblast growth factor 19 (FGF19), can be an oncogenic driver in various cancers, most notably hepatocellular carcinoma (HCC). Selective inhibition of FGFR4 is a promising therapeutic strategy. These application notes provide an overview of the dosage, administration, and experimental protocols for selective FGFR4 inhibitors in preclinical animal models, using publicly available data on compounds such as Fisogatinib (BLU-554) and BLU9931 as representative examples.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of selected FGFR4 inhibitors in various animal models.

Table 1: In Vitro Potency of Selective FGFR4 Inhibitors

CompoundTargetIC50 (nM)Cell Line(s)Reference(s)
Fisogatinib (BLU-554)FGFR45-[1][2]
FGFR1624-[3]
FGFR2>1000-[3]
FGFR32203-[3]
Roblitinib (FGF-401)FGFR41.9-[4][5]
FGFR1, 2, 3>10,000-[4]
BLU9931FGFR43Hep 3B, HuH7, JHH7[6]
H3B-6527FGFR4-Hep3B[7][8][9]
Irpagratinib (ABSK011)FGFR4<10-[10]

Table 2: In Vivo Dosage and Efficacy of Selective FGFR4 Inhibitors in Mouse Xenograft Models

CompoundAnimal ModelTumor ModelDosage and AdministrationEfficacyReference(s)
Fisogatinib (BLU-554)MiceHep3B, LIX-066 (HCC Xenografts)Oral, dose-dependentPotent, dose-dependent tumor regressions.[11]
FVB/NRj Mice-10 mg/kg, oral gavageHigh liver-to-plasma ratio.[1]
Roblitinib (FGF-401)Mice (C57BL/6)Hep3B (HCC Xenograft)10-100 mg/kg, oral gavage, twice daily for 10 days30 mg/kg showed maximal inhibition of tumor growth.[4]
BLU9931MiceHep 3B (HCC Xenograft)10, 30, 100 mg/kg, oral, twice daily for 21 daysDose-dependent tumor growth inhibition.[6][12]
MiceA498 (ccRCC Xenograft)30, 100 mg/kg, oral, once daily, 5 times/week for 2 weeksSignificant tumor volume reduction.[13]
H3B-6527MiceHep3B (HCC Xenograft)300 mg/kg, twice dailySingle-agent efficacy causing tumor regression.[7]

Signaling Pathways and Experimental Workflows

FGFR4 Signaling Pathway

Activation of FGFR4 by its ligand FGF19, in the presence of the co-receptor β-Klotho, leads to receptor dimerization and autophosphorylation. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.[14][15]

FGFR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_dimer FGFR4 Dimer FGF19->FGFR4_dimer Klotho β-Klotho Klotho->FGFR4_dimer FRS2 FRS2 FGFR4_dimer->FRS2 P PI3K PI3K FGFR4_dimer->PI3K P GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Xenograft_Workflow start Start cell_culture Cell Culture (e.g., Hep3B, A498) start->cell_culture injection Subcutaneous Injection of Tumor Cells into Mice cell_culture->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., Oral Gavage) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint analysis Tumor/Tissue Collection and Analysis endpoint->analysis stop End analysis->stop

References

Application Notes and Protocols: Western Blot Analysis of Fgfr-IN-4 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, migration, and angiogenesis.[1][2][3] Aberrant FGFR signaling is implicated in various cancers, making FGFRs attractive therapeutic targets.[4][5][6] Fgfr-IN-4 is a potent and selective inhibitor of FGFR. This document provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound on downstream signaling pathways in treated cells. Western blotting allows for the detection and quantification of specific proteins, enabling researchers to assess the inhibition of FGFR signaling by observing changes in the phosphorylation status of key downstream effector proteins.[7]

I. Data Presentation

The following tables provide a summary of recommended reagents and a template for experimental design. Note that optimal concentrations and times will need to be determined empirically for specific cell lines and experimental conditions.

Table 1: Recommended Antibodies for Western Blot Analysis

Target ProteinHost SpeciesRecommended Dilution RangeSupplier Example
Phospho-FGFR (p-FGFR)Rabbit1:500 - 1:1000Cell Signaling Technology
Total FGFRRabbit1:1000Santa Cruz Biotechnology[8]
Phospho-FRS2 (p-FRS2)Rabbit1:1000Cell Signaling Technology
Total FRS2Rabbit1:1000Cell Signaling Technology
Phospho-ERK1/2 (p-ERK1/2)Rabbit1:1000 - 1:2000Cell Signaling Technology
Total ERK1/2Rabbit1:1000Cell Signaling Technology
Phospho-Akt (p-Akt)Rabbit1:1000Cell Signaling Technology
Total AktRabbit1:1000Cell Signaling Technology
GAPDH / β-Actin / TubulinMouse/Rabbit1:1000 - 1:5000Various

Table 2: Experimental Design for this compound Treatment

Treatment GroupThis compound Concentration (nM)Treatment Duration (hours)Purpose
10 (Vehicle Control - DMSO)24Baseline signaling
2124Low dose effect
31024Intermediate dose effect
410024High dose effect / IC50 range
5100024High dose effect
61000.5, 1, 2, 6, 12, 24Time-course analysis

II. Experimental Protocols

This section provides a detailed step-by-step methodology for Western blot analysis of cells treated with this compound.

A. Cell Culture and Treatment

  • Cell Seeding: Seed cells (e.g., cancer cell lines with known FGFR aberrations) in 60-mm or 100-mm culture dishes and allow them to grow to 70-80% confluency.[9]

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells by replacing the growth medium with a serum-free or low-serum medium for 12-24 hours prior to treatment.[8]

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free or low-serum medium to the desired final concentrations (refer to Table 2).

  • Incubation: Remove the medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO). Incubate the cells for the desired treatment duration (e.g., 24 hours).[9]

B. Cell Lysis and Protein Quantification

  • Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7]

  • Lysis: Aspirate the PBS and add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to each dish (e.g., 1 mL for a 100-mm dish).[7][10]

  • Harvesting: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-cooled microcentrifuge tube.[7]

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 20-30 minutes at 4°C to pellet the cell debris.[9][10]

  • Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-cooled tube.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay, following the manufacturer's instructions. This is crucial for equal loading of protein in the subsequent steps.[7]

C. SDS-PAGE and Protein Transfer

  • Sample Preparation: Based on the protein concentration, take an equal amount of protein from each sample (e.g., 20-30 µg) and add 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]

  • Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel). Also, load a pre-stained protein ladder to monitor the separation and estimate the molecular weight of the target proteins. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. This can be done using a wet or semi-dry transfer system. Ensure good contact between the gel and the membrane and avoid air bubbles.[7] For proteins larger than 80 kDa, it is recommended to include SDS at a final concentration of 0.1% in the transfer buffer.[7][10]

D. Immunoblotting and Detection

  • Blocking: After transfer, rinse the membrane with TBST (Tris-buffered saline with 0.1% Tween 20). Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific binding of antibodies.[7][10]

  • Primary Antibody Incubation: Dilute the primary antibody against the target protein (e.g., p-FGFR, p-ERK) in the blocking buffer at the recommended dilution (see Table 1). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[7][10]

  • Washing: Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound primary antibody.[7]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1-2 hours at room temperature.[9][10]

  • Final Washes: Repeat the washing step (step 3) to remove the unbound secondary antibody.

  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.

  • Signal Capture: Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager) or by exposing the membrane to X-ray film.[9]

  • Stripping and Re-probing (Optional): To detect another protein on the same membrane, the membrane can be stripped of the bound antibodies using a stripping buffer and then re-probed with a different primary antibody (e.g., for total protein or a loading control).[10] It is recommended to first probe for the phosphorylated protein and then for the total protein.

III. Mandatory Visualization

A. FGFR Signaling Pathway

The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain.[1][4] This activation leads to the recruitment of adaptor proteins, such as FRS2 (FGFR substrate 2), and the subsequent activation of major downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.[3][4][6][11] this compound acts as an inhibitor of the FGFR kinase, thereby blocking these downstream signaling events.[5]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Recruits Fgfr_IN_4 This compound Fgfr_IN_4->FGFR Inhibits pFRS2 p-FRS2 FRS2->pFRS2 Phosphorylates Grb2_Sos Grb2/SOS pFRS2->Grb2_Sos Activates PI3K PI3K pFRS2->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation, Survival, Differentiation pERK->Proliferation AKT Akt PI3K->AKT pAKT p-Akt AKT->pAKT pAKT->Proliferation

Caption: FGFR signaling pathway and the inhibitory action of this compound.

B. Western Blot Experimental Workflow

The workflow for Western blot analysis involves a series of sequential steps beginning with sample preparation and culminating in the detection and analysis of the target proteins.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with this compound Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA/Bradford Assay) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection (ECL) Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Experimental workflow for Western blot analysis.

References

Application Notes and Protocols: Fgfr-IN-4 in Combination with Other Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or translocations, is implicated in the pathogenesis of various cancers.[1][2] Consequently, FGFR has emerged as a promising therapeutic target. While the specific compound "Fgfr-IN-4" is not extensively documented in publicly available literature, this document will focus on the principles and applications of combining selective FGFR inhibitors with other cancer therapies, using the well-characterized selective FGFR4 inhibitor, roblitinib (also known as FGF401 or EVER4010001), as a representative agent. The protocols and data presented are based on published preclinical and clinical studies of FGFR inhibitors and provide a framework for designing and conducting similar combination therapy experiments.

Rationale for Combination Therapies

The use of FGFR inhibitors as monotherapy can be effective in tumors with specific FGFR alterations; however, resistance can emerge.[3] Combining FGFR inhibitors with other therapeutic modalities offers several potential advantages:

  • Overcoming Resistance: Combination therapies can target parallel or downstream signaling pathways that may be activated as escape mechanisms to FGFR inhibition. For instance, resistance to FGFR inhibitors can be mediated by the activation of the PI3K/AKT/mTOR pathway, suggesting that a combination with mTOR inhibitors could be beneficial.[3][4]

  • Synergistic Efficacy: Two agents may work synergistically to produce a greater anti-tumor effect than the sum of their individual effects.

  • Enhancing Immunotherapy: Preclinical studies suggest that FGFR signaling can modulate the tumor microenvironment, and inhibiting this pathway may enhance the efficacy of immune checkpoint inhibitors.[5] FGFR inhibition can lead to increased T-cell infiltration into the tumor.[5]

FGFR Signaling Pathway

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding receptor. This leads to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. The activated receptor then recruits and phosphorylates various downstream effector proteins, initiating multiple signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, PLCγ, and JAK-STAT pathways. These pathways ultimately regulate gene expression and drive cellular processes such as proliferation, survival, and migration.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FGFR_dimer FGFR Dimerization & Autophosphorylation FGFR->FGFR_dimer FRS2 FRS2 FGFR_dimer->FRS2 Recruits & Phosphorylates PLCg PLCγ FGFR_dimer->PLCg Activates PI3K PI3K FGFR_dimer->PI3K Activates JAK JAK FGFR_dimer->JAK Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits RAS RAS GRB2_SOS->RAS Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes AKT AKT PI3K->AKT Activates STAT STAT JAK->STAT Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus IP3_DAG IP3 & DAG PIP2->IP3_DAG PKC PKC IP3_DAG->PKC Activate PKC->Nucleus mTOR mTOR AKT->mTOR Activates mTOR->Nucleus STAT->Nucleus Translocates to Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation Regulates Gene Expression for

Caption: The FGFR signaling pathway, illustrating ligand binding, receptor activation, and downstream signaling cascades.

Combination Therapy Application: FGFR4 Inhibitor with Immune Checkpoint Blockade

A notable example of an FGFR inhibitor in combination therapy is the Phase 1 clinical trial of EVER4010001 (roblitinib), a selective FGFR4 inhibitor, with pembrolizumab, an anti-PD-1 antibody, in patients with advanced solid tumors.[6]

Quantitative Data Summary

The following table summarizes the clinical outcomes from the dose-escalation cohorts of the Phase 1 study.

Dosage Group (EVER4010001 + Pembrolizumab)Number of Patients (n)Objective Response Rate (ORR)Disease Control Rate (DCR)Partial Response (PR)Stable Disease (SD)Progressive Disease (PD)
40 mg BID + 200 mg Q3W30%33.3%012
60 mg BID + 200 mg Q3W40%25%013
80 mg BID + 200 mg Q3W616.7%[6]50.0%[6]123
100 mg BID + 200 mg Q3W60%50%033

BID: twice daily; Q3W: every 3 weeks. Data adapted from a Phase 1, multicenter, open-label study.[6]

Experimental Protocol: Phase 1 Clinical Trial of Roblitinib (EVER4010001) with Pembrolizumab

This protocol provides a generalized methodology based on the published clinical trial.

1. Patient Population:

  • Patients with advanced solid tumors who have progressed on standard therapies.

  • Confirmation of FGF19 amplification and/or FGFR4 overexpression in tumor tissue may be an inclusion criterion for expansion cohorts.

2. Study Design:

  • Phase 1, open-label, multicenter, dose-escalation study.

  • Primary objectives: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of roblitinib in combination with pembrolizumab.[6]

  • Secondary objectives: To assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of the combination.

3. Treatment:

  • Roblitinib (EVER4010001) is administered orally, twice daily (BID), in continuous 21-day cycles.

  • Pembrolizumab is administered as an intravenous infusion at a dose of 200 mg every 3 weeks (Q3W).

  • Dose escalation of roblitinib follows a standard 3+3 design.

4. Assessments:

  • Safety: Monitored through physical examinations, vital signs, electrocardiograms, and laboratory tests. Adverse events are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

  • Efficacy: Tumor assessments are performed using imaging (e.g., CT or MRI) at baseline and every 6-9 weeks, based on Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.

  • Pharmacokinetics: Plasma samples are collected at specified time points to determine the pharmacokinetic profiles of roblitinib and its metabolites.

  • Biomarkers: Tumor biopsies and/or blood samples may be collected at baseline and on-treatment to evaluate pharmacodynamic markers and potential predictive biomarkers of response.

Experimental_Workflow cluster_screening Patient Screening cluster_treatment Treatment Cycles (21 days) cluster_assessment Assessments cluster_outcomes Primary & Secondary Outcomes Eligibility Eligibility Criteria Met (Advanced Solid Tumors) Informed_Consent Informed Consent Eligibility->Informed_Consent Dose_Escalation Dose Escalation Cohorts (3+3 Design) Informed_Consent->Dose_Escalation Roblitinib Roblitinib (Oral, BID) Dose_Escalation->Roblitinib Pembrolizumab Pembrolizumab (IV, Q3W) Dose_Escalation->Pembrolizumab Safety Safety & Tolerability (Adverse Events) Roblitinib->Safety Efficacy Efficacy (RECIST 1.1) Every 6-9 weeks Roblitinib->Efficacy PK Pharmacokinetics Roblitinib->PK Biomarkers Biomarker Analysis Roblitinib->Biomarkers Pembrolizumab->Safety Pembrolizumab->Efficacy MTD_RP2D Determine MTD & RP2D Safety->MTD_RP2D Anti_Tumor_Activity Preliminary Anti-Tumor Activity Efficacy->Anti_Tumor_Activity

Caption: Experimental workflow for a Phase 1 combination therapy trial of an FGFR inhibitor and an immune checkpoint inhibitor.

Proposed Synergistic Mechanism

The combination of an FGFR inhibitor and an immune checkpoint inhibitor is thought to have a synergistic effect by modulating the tumor microenvironment. FGFR signaling in cancer cells can lead to an immunosuppressive microenvironment. By inhibiting FGFR, the tumor may become more susceptible to immune-mediated killing, which is enhanced by the checkpoint inhibitor.

Synergistic_Mechanism cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell FGFR_signaling FGFR Signaling Immunosuppression Immunosuppressive Microenvironment FGFR_signaling->Immunosuppression PDL1 PD-L1 FGFR_signaling->PDL1 Upregulates PD1 PD-1 PDL1->PD1 Binds to T_Cell_Activation T-Cell Activation Tumor_Cell_Death Tumor Cell Death T_Cell_Activation->Tumor_Cell_Death Leads to T_Cell_Exhaustion T-Cell Exhaustion PD1->T_Cell_Exhaustion FGFR_Inhibitor FGFR Inhibitor (e.g., Roblitinib) FGFR_Inhibitor->FGFR_signaling Inhibits FGFR_Inhibitor->Immunosuppression Reduces FGFR_Inhibitor->T_Cell_Activation Potentiates Checkpoint_Inhibitor Checkpoint Inhibitor (e.g., Pembrolizumab) Checkpoint_Inhibitor->T_Cell_Activation Enhances Checkpoint_Inhibitor->PD1 Blocks Binding Checkpoint_Inhibitor->T_Cell_Exhaustion Prevents

Caption: Proposed synergistic mechanism of combining an FGFR inhibitor with an immune checkpoint inhibitor.

Conclusion

The combination of FGFR inhibitors with other cancer therapies, including immune checkpoint inhibitors, chemotherapy, and other targeted agents, represents a promising strategy to enhance anti-tumor efficacy and overcome resistance. The provided application notes and protocols, using a selective FGFR4 inhibitor as a case study, offer a foundational guide for researchers and drug developers. Future preclinical and clinical studies are warranted to further explore and optimize these combination approaches for various cancer types with FGFR alterations.

References

Application Notes and Protocols for Fgfr-IN-4 Treatment in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cell lines sensitive to Fibroblast Growth Factor Receptor (FGFR) inhibitors, with a focus on Fgfr-IN-4 and other selective FGFR4 inhibitors. Detailed protocols for assessing cellular sensitivity and characterizing the mechanism of action are included to facilitate research and development in this area.

Introduction to this compound and FGFR Signaling

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is implicated in the pathogenesis of various cancers.[1] The FGFR family consists of four members (FGFR1-4). This compound, also known as compound 693, is an inhibitor of FGFR4 with anti-tumor activity. While specific public data on this compound is limited, this document leverages available information on potent and selective FGFR4 inhibitors to provide a framework for its application.

The activation of FGFRs by their fibroblast growth factor (FGF) ligands initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, PLCγ, and JAK-STAT pathways, which are critical for tumor growth and survival.[1]

FGFR Signaling Pathway

The binding of FGF ligands to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR P1 P FGFR->P1 P2 P FGFR->P2 JAK JAK FGFR->JAK FRS2 FRS2 P1->FRS2 PLCG PLCγ P2->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation STAT STAT JAK->STAT STAT->Proliferation Fgfr_IN_4 This compound Fgfr_IN_4->FGFR Inhibition Cell_Viability_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Adhere Allow Cells to Adhere (Overnight) Seed->Adhere Treat Treat with Serial Dilutions of this compound Adhere->Treat Incubate Incubate for 72 hours Treat->Incubate AddReagent Add MTT/WST-1 Reagent Incubate->AddReagent Incubate2 Incubate for 2-4 hours AddReagent->Incubate2 Read Measure Absorbance Incubate2->Read Analyze Calculate Viability & IC50 Read->Analyze End End Analyze->End Western_Blot_Workflow Start Start Treat Treat Cells with this compound Start->Treat Lyse Cell Lysis & Protein Quantification Treat->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect Analyze Image Analysis Detect->Analyze End End Analyze->End

References

Application Notes and Protocols: Fgfr-IN-4 for Investigating Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acquired drug resistance is a significant challenge in cancer therapy. The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, particularly FGFR4, has been implicated in the development of resistance to various anti-cancer agents. Overexpression or aberrant activation of FGFR4 can lead to the activation of pro-survival signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, ultimately diminishing the efficacy of chemotherapeutic drugs.

Fgfr-IN-4 is a potent and selective inhibitor of FGFR4. While specific data for this compound is emerging, its utility in studying drug resistance mechanisms can be inferred from the extensive research on other selective FGFR4 inhibitors. This document provides detailed application notes and protocols for utilizing this compound, or similar selective FGFR4 inhibitors, to investigate and potentially overcome drug resistance in cancer cells.

Data Presentation: Potency of Selective FGFR4 Inhibitors

The following table summarizes the in vitro potency of several well-characterized selective FGFR4 inhibitors against the FGFR family of kinases. This data is representative of the expected activity profile for a tool compound like this compound, highlighting its selectivity for FGFR4 over other family members.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
BLU-9931 >1000>1000>10003
FGF401 >1000>1000>10001.1
H3B-6527 32012901060<1.2

Experimental Protocols

Generation of Drug-Resistant Cancer Cell Lines with FGFR4 Upregulation

This protocol describes a method for generating drug-resistant cancer cell lines, which often exhibit upregulation of survival signaling pathways, including the FGFR4 axis.

Materials:

  • Parental cancer cell line of interest (e.g., a breast or liver cancer cell line)

  • Standard cell culture medium and supplements

  • Chemotherapeutic agent (e.g., doxorubicin, cisplatin)

  • This compound or a similar selective FGFR4 inhibitor

  • Tissue culture plates and flasks

Protocol:

  • Determine the IC50 of the chemotherapeutic agent: Culture the parental cell line and treat with a range of concentrations of the chemotherapeutic agent for 72 hours. Determine the half-maximal inhibitory concentration (IC50) using a cell viability assay (see Protocol 2).

  • Generate resistant clones: Culture the parental cells in the presence of the chemotherapeutic agent at a concentration close to the IC50.

  • Gradual dose escalation: Gradually increase the concentration of the chemotherapeutic agent in the culture medium as the cells become more resistant and resume proliferation. This process may take several months.

  • Isolate resistant clones: Once the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 5-10 fold the initial IC50), isolate single-cell clones by limiting dilution or by picking individual colonies.

  • Characterize resistant clones: Expand the isolated clones and confirm their resistance to the chemotherapeutic agent by re-determining the IC50.

  • Assess FGFR4 expression: Analyze the expression levels of total and phosphorylated FGFR4 in the resistant clones compared to the parental cells using Western blotting (see Protocol 3). Clones with upregulated FGFR4 are suitable for further investigation with this compound.

Cell Viability Assay to Assess Re-sensitization to Chemotherapy

This protocol is designed to determine if inhibition of FGFR4 with this compound can re-sensitize drug-resistant cancer cells to a chemotherapeutic agent.

Materials:

  • Parental and drug-resistant cancer cell lines

  • 96-well cell culture plates

  • Chemotherapeutic agent

  • This compound

  • Cell viability reagent (e.g., MTT, resazurin (AlamarBlue), or a luminescent-based assay like CellTiter-Glo®)

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

Protocol:

  • Cell Seeding: Seed the parental and drug-resistant cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Allow the cells to attach overnight.

  • Treatment: Prepare serial dilutions of the chemotherapeutic agent and this compound. Treat the cells with:

    • Chemotherapeutic agent alone

    • This compound alone

    • A combination of the chemotherapeutic agent and this compound

    • Vehicle control (e.g., DMSO)

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance, fluorescence, or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot dose-response curves and determine the IC50 values for the chemotherapeutic agent in the presence and absence of this compound. A significant decrease in the IC50 of the chemotherapeutic agent in the presence of this compound indicates re-sensitization.

Western Blot Analysis of FGFR4 Signaling Pathway

This protocol is used to investigate the effect of this compound on the FGFR4 signaling pathway in drug-resistant cells.

Materials:

  • Parental and drug-resistant cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-FGFR4 (p-FGFR4)

    • Anti-total-FGFR4

    • Anti-phospho-ERK1/2 (p-ERK1/2)

    • Anti-total-ERK1/2

    • Anti-phospho-AKT (p-AKT)

    • Anti-total-AKT

    • Anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Seed the drug-resistant cells in 6-well plates and allow them to attach. Treat the cells with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the changes in the phosphorylation levels of FGFR4, ERK1/2, and AKT upon treatment with this compound. A decrease in the phosphorylation of these proteins indicates inhibition of the FGFR4 signaling pathway.

Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates STAT3 STAT3 FGFR4->STAT3 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation DrugResistance Drug Resistance ERK->DrugResistance AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival AKT->DrugResistance mTOR->Survival STAT3->Survival Fgfr_IN_4 This compound Fgfr_IN_4->FGFR4 Inhibits

Caption: FGFR4 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_generation Generation of Resistant Cells cluster_investigation Investigation with this compound Start Parental Cancer Cell Line Treat_Chemo Treat with Chemotherapeutic Agent Start->Treat_Chemo Dose_Escalation Gradual Dose Escalation Treat_Chemo->Dose_Escalation Isolate_Clones Isolate Resistant Clones Dose_Escalation->Isolate_Clones Characterize Characterize Resistance and FGFR4 Expression Isolate_Clones->Characterize Resistant_Cells Drug-Resistant FGFR4-Upregulated Cells Characterize->Resistant_Cells Viability_Assay Cell Viability Assay (Chemo +/- this compound) Resistant_Cells->Viability_Assay Western_Blot Western Blot Analysis (p-FGFR4, p-ERK, p-AKT) Resistant_Cells->Western_Blot Data_Analysis Data Analysis and Conclusion Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for investigating drug resistance using this compound.

Resistance_Mechanism cluster_sensitive Drug-Sensitive Cell cluster_resistant Drug-Resistant Cell cluster_resensitized Re-sensitized Cell Chemo_S Chemotherapeutic Agent Target_S Drug Target Chemo_S->Target_S Apoptosis_S Apoptosis Target_S->Apoptosis_S Chemo_R Chemotherapeutic Agent Target_R Drug Target Chemo_R->Target_R No_Apoptosis_R Inhibition of Apoptosis FGFR4_R Upregulated FGFR4 Signaling Survival_R Pro-Survival Signaling FGFR4_R->Survival_R Survival_R->No_Apoptosis_R Chemo_RS Chemotherapeutic Agent Target_RS Drug Target Chemo_RS->Target_RS Fgfr_IN_4_RS This compound FGFR4_RS Inhibited FGFR4 Signaling Fgfr_IN_4_RS->FGFR4_RS Apoptosis_RS Apoptosis Target_RS->Apoptosis_RS FGFR4_RS->Apoptosis_RS Restores Sensitivity

Caption: Logical relationship of drug resistance and re-sensitization by this compound.

Troubleshooting & Optimization

Fgfr-IN-4 Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fgfr-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, also known as FGFR4-IN-1, is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) with an IC50 of 0.7 nM.[1][2] It is primarily used in cancer research, particularly in studies involving hepatocellular carcinoma, to investigate the role of the FGFR4 signaling pathway.[1][2]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

A2: this compound is known to have limited solubility in aqueous solutions. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO).[1][2] It is soluble in DMSO at a concentration of 6.4 mg/mL (12.97 mM); however, warming the solution may be necessary to achieve complete dissolution.[2] It is also advisable to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.

Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?

A3: Precipitation in aqueous media is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity and to minimize the risk of precipitation.

  • Serial Dilution: Prepare intermediate dilutions of your DMSO stock solution in a serum-free medium or PBS before adding it to the final culture medium. This gradual change in solvent environment can help maintain solubility.

  • Vortexing/Mixing: When adding the inhibitor to the culture medium, vortex or gently mix the solution immediately to ensure rapid and uniform dispersion.

  • Sonication: For preparing stock solutions, sonication is recommended to aid in dissolution.[1]

Q4: How should I store this compound powder and stock solutions?

A4: Proper storage is crucial to maintain the stability and activity of this compound.

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsKeep in a tightly sealed container, protected from light and moisture.
4°C2 yearsFor shorter-term storage.
In Solvent (e.g., DMSO) -80°C2 yearsAliquot into single-use vials to avoid repeated freeze-thaw cycles.
-20°C1 yearAliquot for short-term use.

Q5: Are this compound solutions stable?

A5: Some suppliers indicate that solutions of this compound are unstable and should be prepared fresh for each experiment.[3] To ensure the best results, it is recommended to prepare working solutions from a frozen stock solution just before use. Avoid storing diluted aqueous solutions for extended periods.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound will not dissolve in DMSO - Suboptimal solvent quality- Insufficient mixing- Use fresh, anhydrous DMSO.- Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate.[1]
Precipitation in cell culture medium - Poor aqueous solubility- High final DMSO concentration- Lower the final concentration of the inhibitor.- Perform serial dilutions in serum-free medium before adding to the final culture.- Ensure the final DMSO concentration is below 0.5%.
Inconsistent experimental results - Compound degradation- Improper storage- Prepare fresh working solutions for each experiment.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Store powder and stock solutions at the recommended temperatures and protect from light.
Cell toxicity observed - High DMSO concentration- Off-target effects at high inhibitor concentrations- Perform a DMSO vehicle control to assess solvent toxicity.- Titrate the concentration of this compound to determine the optimal non-toxic working concentration.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound powder (MW: 493.52 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.935 mg.

    • Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.

    • Gently warm the tube in a 37°C water bath and vortex or sonicate until the powder is completely dissolved.[1]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C for long-term storage.

General Protocol for a Cell-Based Proliferation Assay

This protocol provides a general guideline. Specific cell lines and assay conditions may require optimization.

  • Cell Seeding:

    • Seed your cells of interest (e.g., HuH-7 hepatocellular carcinoma cells) in a 96-well plate at a predetermined density.

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare a series of dilutions of your this compound stock solution in the appropriate cell culture medium (e.g., RPMI-1640 or DMEM). Remember to keep the final DMSO concentration consistent and low across all wells, including the vehicle control.

    • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 72 hours).

  • Assay Readout:

    • Assess cell viability or proliferation using a suitable method, such as an MTS or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the results and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.

Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_inactive FGFR4 (inactive) FGF19->FGFR4_inactive KLB Klotho-β (KLB) KLB->FGFR4_inactive FGFR4_active FGFR4 (active) Dimerization & Autophosphorylation FGFR4_inactive->FGFR4_active Ligand Binding FRS2 FRS2 FGFR4_active->FRS2 Phosphorylation PI3K PI3K FGFR4_active->PI3K PLCg PLCγ FGFR4_active->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Differentiation ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects PKC PKC PLCg->PKC PKC->Cell_Effects Fgfr_IN_4 This compound Fgfr_IN_4->FGFR4_active Inhibition

Caption: FGFR4 Signaling Pathway and Inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay start Start: This compound Powder dissolve Dissolve in DMSO (with warming/sonication) start->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot & Store at -80°C stock->aliquot dilute Prepare Working Dilutions in Cell Culture Medium stock->dilute treat Treat Cells (e.g., 72 hours) dilute->treat readout Assess Cell Viability (e.g., MTS Assay) treat->readout analyze Data Analysis: Calculate IC50 readout->analyze end End analyze->end

Caption: General Experimental Workflow for Using this compound.

References

Technical Support Center: Troubleshooting Fgfr-IN-4 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Fgfr-IN-4, a fibroblast growth factor receptor (FGFR) inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing unexpected cellular phenotypes (e.g., decreased viability in cells that do not express FGFR4) when using this compound. How can we determine if this is due to an off-target effect?

A1: Unexplained cellular phenotypes are a common indicator of off-target activity. To investigate this, a systematic approach is recommended.

Troubleshooting Steps:

  • Confirm On-Target Activity: First, ensure that this compound is inhibiting its intended target, FGFR4, in your cellular system. This can be verified by assessing the phosphorylation status of FGFR4 and its downstream signaling proteins (e.g., FRS2, ERK, AKT) via Western blot. A reduction in phosphorylation upon treatment with this compound would confirm on-target activity.

  • Consult Kinase Selectivity Data: Refer to the kinase selectivity profile of this compound (see Table 1). Identify potential off-target kinases that are potently inhibited by the compound at the concentrations you are using.

  • Perform a Cellular Target Engagement Assay: To confirm if this compound is binding to suspected off-target kinases in your cells, a cellular thermal shift assay (CETSA) or a NanoBRET™ Target Engagement Assay is recommended. These assays can provide direct evidence of target engagement in a cellular context.

  • Rescue Experiments: If a specific off-target kinase is suspected, you can perform rescue experiments. This involves overexpressing a drug-resistant mutant of the off-target kinase or using siRNA to knock down its expression to see if the unexpected phenotype is reversed.

Q2: Our in vitro kinase assays show that this compound is highly selective for FGFR4, but we still suspect off-target effects in our cell-based assays. What could be the reason for this discrepancy?

A2: Discrepancies between in vitro and cell-based assay results are not uncommon. Several factors can contribute to this:

  • Cellular ATP Concentrations: In vitro kinase assays are often performed at ATP concentrations close to the Km of the kinase. However, intracellular ATP concentrations are much higher, which can affect the potency of ATP-competitive inhibitors like this compound and alter their selectivity profile.

  • Cellular Scaffolding and Complex Formation: In a cellular environment, kinases exist in complex with other proteins, which can influence inhibitor binding and accessibility.

  • Compound Metabolism and Transport: The compound may be metabolized or actively transported in cells, leading to different effective concentrations at the target site compared to in vitro assays.

  • Indirect Off-Target Effects: The inhibitor might be affecting a pathway upstream of your observed phenotype, which is not directly related to a kinase inhibited by the compound.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting discrepancies between in vitro and cellular data for this compound.

Q3: We are observing hyperphosphatemia in our in vivo studies with this compound. Is this an on-target or off-target effect?

A3: Hyperphosphatemia is a known on-target effect of FGFR inhibitors. The FGF23-FGFR1 signaling pathway in the kidneys plays a crucial role in phosphate homeostasis. Inhibition of FGFR1 by this compound (even with selectivity for FGFR4, some off-target activity on FGFR1 is common) disrupts this pathway, leading to increased phosphate reabsorption and elevated serum phosphate levels.

Signaling Pathway Implicated in Hyperphosphatemia:

Hyperphosphatemia_Pathway cluster_kidney Kidney Proximal Tubule FGF23 FGF23 FGFR1_Klotho FGFR1/α-Klotho Complex FGF23->FGFR1_Klotho binds NPT2a_c NaPi-2a/2c Transporters FGFR1_Klotho->NPT2a_c inhibits expression and function Phosphate_Reabsorption Phosphate Reabsorption NPT2a_c->Phosphate_Reabsorption mediates Fgfr_IN_4 This compound Fgfr_IN_4->FGFR1_Klotho inhibits

Caption: The signaling pathway leading to hyperphosphatemia upon FGFR inhibition.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific public data for this compound is not available. This profile is based on typical characteristics of selective FGFR4 inhibitors.

Kinase TargetIC50 (nM)Fold Selectivity vs. FGFR4Potential Off-Target Concern
FGFR4 2 1 On-Target
FGFR115075High
FGFR2350175Moderate
FGFR3280140Moderate
VEGFR2500250Moderate
KIT>1000>500Low
PDGFRβ>1000>500Low
SRC>5000>2500Very Low
ABL1>5000>2500Very Low

Experimental Protocols

Biochemical Kinase Assay for Selectivity Profiling

Objective: To determine the IC50 of this compound against a panel of kinases in a biochemical assay.

Methodology (using ADP-Glo™ Kinase Assay as an example):

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution containing the kinase of interest and its specific substrate in the appropriate reaction buffer.

    • Prepare a serial dilution of this compound in the reaction buffer.

    • Prepare a 2X ATP solution at twice the final desired concentration.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Add 2.5 µL of the serially diluted this compound or vehicle control to the wells.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To determine if this compound binds to and stabilizes a target kinase in intact cells.

Methodology:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with this compound at the desired concentration or vehicle control for a specified time (e.g., 2 hours).

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of the target protein in the soluble fraction by Western blot using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the band intensity against the temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Western Blot for FGFR Signaling Pathway Analysis

Objective: To assess the effect of this compound on the phosphorylation of FGFR and its downstream effectors.

Methodology:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound at various concentrations for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated form of the protein of interest (e.g., p-FGFR, p-FRS2, p-ERK, p-AKT) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total form of the protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR4 FGF->FGFR binds & activates FRS2 FRS2 FGFR->FRS2 phosphorylates PLCG PLCγ FGFR->PLCG phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS recruits PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT AKT->Cell_Response DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Cell_Response Fgfr_IN_4 This compound Fgfr_IN_4->FGFR inhibits

Caption: Overview of the FGFR4 signaling pathway and the point of inhibition by this compound.

Fgfr-IN-4 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when using Fgfr-IN-4, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).

Troubleshooting Guides

This section provides solutions to common issues that may arise during in vitro and cell-based assays with this compound.

Issue 1: Higher than Expected IC50 Value or Lack of Inhibition

Potential Cause Recommended Solution
Compound Degradation Store this compound as a powder at -20°C for long-term stability (up to 3 years). In solvent (DMSO), store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions from a stock solution for each experiment.
Solubility Issues This compound is soluble in DMSO.[1] For cell-based assays, ensure the final DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.5%). Sonication may be recommended to aid dissolution.[1]
Incorrect Assay Conditions Ensure the concentration of ATP in your kinase assay is appropriate. High ATP concentrations can compete with ATP-competitive inhibitors like this compound, leading to a higher apparent IC50.
Cell Line Selection Use cell lines with documented FGFR4 expression and signaling. Not all cell lines are sensitive to FGFR4 inhibition. For example, the hepatocellular carcinoma cell line HuH-7 is sensitive to FGFR4 inhibition.[1]
Presence of Serum Components in serum can bind to the inhibitor or activate alternative signaling pathways, reducing the apparent potency of this compound. Consider reducing the serum concentration or using serum-free media during the inhibitor treatment period.
Receptor Redundancy Other FGFR family members (FGFR1, 2, 3) might compensate for FGFR4 inhibition in some cell lines, leading to a lack of a potent anti-proliferative effect.[2]

Issue 2: Inconsistent Results Between Experiments

Potential Cause Recommended Solution
Variable Cell Density Seed cells at a consistent density for all experiments. Cell density can affect the response to inhibitors.
Inconsistent Treatment Duration Adhere to a consistent incubation time with this compound. A typical incubation period for cell-based assays is 72 hours.[3]
Reagent Variability Use reagents from the same lot number within an experiment and across replicate experiments whenever possible. Qualify new batches of critical reagents like serum and media.
Cell Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.
Presence of Co-receptors The co-receptor β-Klotho can significantly enhance the binding affinity of the natural ligand FGF19 to FGFR4.[2][4] Variability in β-Klotho expression in your cell line could affect the outcome of experiments involving FGF19 stimulation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the FGFR4 tyrosine kinase.[1] Upon binding of its ligand, such as FGF19, FGFR4 dimerizes and autophosphorylates its intracellular kinase domain. This initiates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are involved in cell proliferation and survival.[5][6] this compound binds to the ATP-binding pocket of the FGFR4 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.[6]

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound should be stored as a solid powder at -20°C for up to 3 years. For creating stock solutions, dissolve in a suitable solvent like DMSO. Stock solutions in DMSO can be stored at -80°C for up to one year.[1] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.

Q3: What is the solubility of this compound?

A3: this compound is reported to be soluble in DMSO at a concentration of 6 mg/mL (12.16 mM).[1] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer.

Q4: Which cell lines are recommended for studying the effects of this compound?

A4: Cell lines with high expression of FGFR4 are recommended. The hepatocellular carcinoma cell line HuH-7 has been shown to be sensitive to FGFR4 inhibition, with an IC50 of 7.8 nM for Fgfr-IN-1.[1] It is crucial to verify FGFR4 expression and activation in your chosen cell line.

Q5: Are there any known resistance mechanisms to FGFR4 inhibitors?

A5: Resistance to FGFR4 inhibitors can arise from several factors, including the activation of bypass signaling pathways or redundancy with other FGFR family members.[2] For instance, in some contexts, FGFR1, 2, or 3 may compensate for the inhibition of FGFR4.

Quantitative Data

Table 1: In Vitro Potency of Representative FGFR4 Inhibitors

CompoundTargetIC50 (nM)Reference
FGFR4-IN-1FGFR40.7[1]
FGFR4-IN-10FGFR470.7[7]
FIIN-4FGFR49.2[8]

Table 2: Cell-Based Potency of FGFR4-IN-1

Cell LineAssayIC50 (nM)Reference
HuH-7 (Hepatocellular Carcinoma)Proliferation7.8[1]

Experimental Protocols

Protocol 1: In Vitro FGFR4 Kinase Assay

This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against the FGFR4 kinase.

  • Reagents and Materials:

    • Recombinant human FGFR4 kinase domain

    • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT)

    • ATP

    • Substrate (e.g., a poly(Glu, Tyr) peptide)

    • This compound (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

    • 384-well plates

  • Procedure: a. Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%). b. Add 1 µL of the this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate. c. Add 2 µL of recombinant FGFR4 enzyme to each well. d. Initiate the reaction by adding 2 µL of a mixture of ATP and substrate to each well. The final concentrations of ATP and substrate should be optimized for the specific enzyme lot. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions. g. Measure the luminescence signal using a plate reader. h. Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT or WST-1)

This protocol outlines a general method for assessing the effect of this compound on the proliferation of cancer cell lines.

  • Reagents and Materials:

    • FGFR4-expressing cancer cell line (e.g., HuH-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound (dissolved in DMSO)

    • MTT or WST-1 proliferation assay kit

    • 96-well cell culture plates

    • Plate reader

  • Procedure: a. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. b. Prepare serial dilutions of this compound in complete cell culture medium. c. Remove the old medium from the wells and add 100 µL of the this compound dilutions or medium with DMSO (vehicle control) to the respective wells. d. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2. e. After the incubation period, add the MTT or WST-1 reagent to each well according to the manufacturer's protocol. f. Incubate for the recommended time to allow for the conversion of the reagent by viable cells. g. Measure the absorbance at the appropriate wavelength using a plate reader. h. Calculate the percent inhibition of cell proliferation for each this compound concentration and determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Serial_Dilution Prepare serial dilutions of this compound in media Stock_Solution->Serial_Dilution Cell_Seeding Seed FGFR4-expressing cells in multi-well plates Cell_Treatment Treat cells with this compound or vehicle control Cell_Seeding->Cell_Treatment Serial_Dilution->Cell_Treatment Incubate Incubate for a defined period (e.g., 72h) Cell_Treatment->Incubate Assay Perform endpoint assay (e.g., MTT, WST-1) Incubate->Assay Data_Acquisition Measure signal (e.g., absorbance) Assay->Data_Acquisition Data_Analysis Calculate % inhibition and determine IC50 Data_Acquisition->Data_Analysis Troubleshooting_Tree Start High IC50 or No Inhibition Check_Compound Check Compound Integrity & Solubility Start->Check_Compound Check_Assay Review Assay Parameters Start->Check_Assay Check_Cells Evaluate Cell Line Characteristics Start->Check_Cells Solubility_Issue Is compound fully dissolved? Check_Compound->Solubility_Issue ATP_Issue Is ATP concentration appropriate? Check_Assay->ATP_Issue FGFR4_Expression Does cell line express FGFR4? Check_Cells->FGFR4_Expression Degradation_Issue Is compound freshly prepared? Solubility_Issue->Degradation_Issue Yes Solution_Solubility Re-dissolve, sonicate. Check final DMSO %. Solubility_Issue->Solution_Solubility No Solution_Degradation Use fresh aliquot of compound. Degradation_Issue->Solution_Degradation No Serum_Issue Is serum interfering? ATP_Issue->Serum_Issue Yes Solution_ATP Optimize ATP concentration. ATP_Issue->Solution_ATP No Solution_Serum Reduce serum or use serum-free media. Serum_Issue->Solution_Serum Yes Redundancy_Issue Is there FGFR redundancy? FGFR4_Expression->Redundancy_Issue Yes Solution_Expression Verify FGFR4 expression (e.g., Western blot). FGFR4_Expression->Solution_Expression No Solution_Redundancy Consider pan-FGFR inhibitor as control. Redundancy_Issue->Solution_Redundancy Yes

References

Interpreting unexpected results with Fgfr-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Fgfr-IN-4, a covalent pan-FGFR inhibitor. Based on available data, this guide focuses on the inhibitor FIIN-4, which is understood to be either identical or structurally and functionally very similar to this compound.

Frequently Asked Questions (FAQs)

Q1: My cells are showing increased proliferation after treatment with this compound, which is the opposite of the expected anti-proliferative effect. What could be the cause?

A1: This phenomenon, known as paradoxical cell proliferation, has been observed with FGFR inhibitors in certain contexts.[1][2] The underlying mechanisms can be complex and may involve:

  • Activation of Alternative Signaling Pathways: Inhibition of the primary FGFR pathway can sometimes lead to the compensatory activation of other pro-survival pathways. One such pathway that has been implicated is the JAK-STAT signaling cascade.[2] Activation of STAT3, in particular, can promote cell survival and proliferation, counteracting the effects of FGFR inhibition.

  • Cellular Context and Genetic Background: The response to FGFR inhibitors can be highly dependent on the specific cell line and its genetic makeup. For example, in estrogen receptor-positive (ER+) breast cancer cells with FGFR1 amplification, FGF2 treatment has been shown to paradoxically decrease proliferation by increasing p21, a cell cycle inhibitor.[1] However, in other contexts, inhibition of the FGFR pathway might release a block on other proliferative signals.

  • Off-Target Effects: While this compound (FIIN-4) is a potent FGFR inhibitor, it may have off-target activities that could contribute to unexpected cellular responses. For instance, a related compound, FIIN-2, has been shown to target AMP-activated protein kinase α1 (AMPKα1), which can influence cell growth and metabolism.[3]

Troubleshooting Workflow for Paradoxical Proliferation:

G start Unexpected Increase in Cell Proliferation check_conc Verify this compound Concentration and Purity start->check_conc check_cell_line Review Cell Line Characteristics (e.g., FGFR amplification, mutations) check_conc->check_cell_line pathway_analysis Analyze Downstream Signaling Pathways (Western Blot for p-ERK, p-AKT, p-STAT3) check_cell_line->pathway_analysis off_target_eval Consider Potential Off-Target Effects pathway_analysis->off_target_eval positive_control Use a Positive Control Inhibitor with a Known Anti-proliferative Effect off_target_eval->positive_control dose_response Perform a Detailed Dose-Response Curve positive_control->dose_response outcome_normal Proliferation is Inhibited dose_response->outcome_normal At optimal concentration outcome_paradoxical Paradoxical Proliferation Persists dose_response->outcome_paradoxical alt_pathway_inhibitor Co-treat with an Inhibitor of the Suspected Compensatory Pathway (e.g., JAK inhibitor) alt_pathway_inhibitor->outcome_normal If compensatory pathway is blocked outcome_paradoxical->alt_pathway_inhibitor

Caption: Troubleshooting workflow for paradoxical cell proliferation.

Q2: I am not observing the expected level of apoptosis in my cells after this compound treatment. What are the possible reasons?

A2: A lack of expected apoptosis can stem from several factors, ranging from experimental setup to cellular resistance mechanisms.

  • Insufficient Drug Concentration or Treatment Duration: The concentration of this compound or the duration of treatment may not be sufficient to induce a robust apoptotic response in your specific cell model.

  • Activation of Anti-Apoptotic Pathways: Similar to paradoxical proliferation, cells can activate compensatory survival pathways to evade apoptosis. The PI3K/AKT pathway is a major pro-survival pathway that is often upregulated in response to targeted therapies.

  • Resistance Mechanisms: Pre-existing or acquired resistance to FGFR inhibitors can prevent the induction of apoptosis. This can be due to secondary mutations in the FGFR kinase domain (e.g., gatekeeper mutations) or the activation of bypass signaling pathways that promote survival independently of FGFR.[4]

  • Assay-Specific Issues: The apoptosis assay itself might be the source of the issue. For example, in Annexin V-based flow cytometry, issues with compensation, dye concentrations, or cell handling can lead to inaccurate results.[5]

Troubleshooting Guide for Apoptosis Assays:

ProblemPossible CauseRecommended Solution
No increase in apoptosis Insufficient this compound concentration or treatment time.Perform a time-course and dose-response experiment to determine the optimal conditions.
Activation of pro-survival pathways (e.g., PI3K/AKT).Analyze the phosphorylation status of key survival proteins like AKT by Western blot. Consider co-treatment with a relevant inhibitor (e.g., a PI3K inhibitor).
Cell confluence is too high, leading to contact inhibition and reduced sensitivity.Seed cells at a lower density to ensure they are in a proliferative state.
High background apoptosis in control Unhealthy cells or harsh experimental conditions.Use cells at a low passage number and handle them gently. Ensure media and supplements are fresh.
Inconsistent results Issues with the apoptosis assay protocol.Review the manufacturer's protocol for the apoptosis kit. Ensure proper controls are included (e.g., positive control for apoptosis induction).[5]
Q3: I am seeing variable or no inhibition of downstream signaling (e.g., p-ERK, p-AKT) after this compound treatment. How can I troubleshoot this?

A3: Inconsistent effects on downstream signaling can be frustrating. Here are some potential causes and solutions:

  • Inhibitor Potency and Selectivity: this compound (FIIN-4) is a potent inhibitor of all four FGFR isoforms. However, the cellular context can influence its effective concentration.

  • Feedback Loops and Pathway Crosstalk: The FGFR signaling network is complex, with multiple feedback mechanisms. For example, initial inhibition of ERK might be transient due to the activation of feedback loops that reactivate the pathway.

  • Experimental Variability: Technical factors in your experimental protocol, such as the timing of cell lysis after treatment or the quality of antibodies used for Western blotting, can significantly impact the results.

FGFR Signaling Pathways and the Action of this compound:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates JAK JAK FGFR->JAK Fgfr_IN_4 This compound Fgfr_IN_4->FGFR Inhibits PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation STAT->Survival

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound (reported as FIIN-4) against the four FGFR isoforms is summarized below. This information is critical for designing experiments and interpreting results.

Table 1: IC50 Values for this compound (FIIN-4) [6]

TargetIC50 (nM)
FGFR12.6
FGFR22.6
FGFR35.6
FGFR49.2

Key Experimental Protocols

Western Blot Analysis of FGFR Pathway Activation
  • Cell Culture and Treatment: Plate cells at a density that will allow them to be in the logarithmic growth phase at the time of treatment. Treat cells with the desired concentrations of this compound for the appropriate duration. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT, p-STAT3, STAT3, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability/Proliferation Assay (MTT/WST-1)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis.

  • Cell Harvesting: Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the kit manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining. Use appropriate single-stain and unstained controls for compensation and gating.[5]

References

Fgfr-IN-4 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use, storage, and troubleshooting of Fgfr-IN-4, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Here you will find answers to frequently asked questions and detailed troubleshooting guides to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial for maintaining its stability and activity. For long-term storage, the lyophilized powder should be stored at -20°C. Once reconstituted in a solvent such as DMSO, it is recommended to aliquot the solution into single-use volumes and store at -20°C. Stock solutions are generally stable for up to 3 months at -20°C.[1] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q2: How should I reconstitute this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[2] For example, a 10 mM stock solution can be prepared in DMSO.[2] To reconstitute, bring the vial of lyophilized powder to room temperature before opening to prevent moisture condensation. Add the appropriate volume of DMSO to the vial to achieve the desired concentration. Ensure the compound is fully dissolved by vortexing or gentle warming if necessary.

Q3: What is the stability of this compound in aqueous solutions?

A3: Like many small molecule inhibitors, the stability of this compound in aqueous solutions at physiological pH may be limited. It is best practice to prepare fresh dilutions in your cell culture medium or assay buffer from the frozen DMSO stock solution immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.

Q4: What is the mechanism of action of this compound?

A4: this compound is a selective inhibitor of the FGFR4 tyrosine kinase. Some FGFR4 inhibitors act by forming a covalent bond with a specific cysteine residue (Cys552) within the ATP-binding pocket of FGFR4, leading to irreversible inhibition.[1][3] This blocks the downstream signaling pathways mediated by FGFR4, such as the RAS-MAPK and PI3K-AKT pathways, which are involved in cell proliferation, survival, and migration.[4]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using this compound.

Problem Possible Cause Recommended Solution
No or low inhibitory effect observed Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare a fresh stock solution from lyophilized powder. Ensure proper storage at -20°C and avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Incorrect concentration: Calculation error or inaccurate pipetting.Double-check all calculations and ensure micropipettes are calibrated. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Cell line insensitivity: The cell line used may not have an active FGF19/FGFR4 signaling axis or may have redundant signaling pathways.Verify the expression and activation of FGFR4 in your cell line using Western blot or qPCR. Consider using a positive control cell line known to be sensitive to FGFR4 inhibition (e.g., Hep3B, MDA-MB-453).[1] It has been noted that FGFR3 can be a source of redundancy, potentially masking the effects of FGFR4-selective inhibitors.[3]
Precipitation of the compound in cell culture medium Low solubility in aqueous solution: The final concentration of DMSO in the medium may be too low to maintain solubility, or the compound's solubility limit in the medium has been exceeded.Ensure the final DMSO concentration in your cell culture medium is sufficient to maintain solubility (typically ≤0.5%) and does not cause cellular toxicity. Prepare fresh dilutions from the stock solution for each experiment. If precipitation persists, consider using a different formulation or a solubilizing agent, but validate its compatibility with your assay.
Inconsistent results between experiments Variability in experimental conditions: Inconsistent cell passage number, cell density, or incubation times.Standardize your experimental protocol. Use cells within a consistent passage number range, seed cells at the same density for each experiment, and maintain consistent incubation times with the inhibitor.
Degradation of the compound in working solutions: The inhibitor may not be stable in the assay buffer or cell culture medium over the duration of the experiment.Prepare fresh working solutions of this compound for each experiment. Minimize the time the compound spends in aqueous solution before being added to the cells.

Quantitative Data Summary

Parameter Value Reference
Storage Temperature (Lyophilized) -20°C[1]
Storage Temperature (in DMSO) -20°C[1]
Stock Solution Stability (in DMSO at -20°C) Up to 3 months[1]
Solubility Soluble in DMSO (e.g., 10 mM)[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete growth medium from a DMSO stock solution. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Western Blot for FGFR4 Signaling
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-FGFR, total FGFR4, p-FRS2, total FRS2, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of FGFR4 and its downstream effectors.

Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB KLB KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Fgfr_IN_4 This compound Fgfr_IN_4->FGFR4

Caption: FGFR4 signaling pathway and the inhibitory action of this compound.

Caption: Troubleshooting workflow for lack of this compound inhibitory effect.

References

Minimizing non-specific binding of Fgfr-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding and effectively utilizing Fgfr-IN-4 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FGFR4 kinase domain. This prevents the transfer of phosphate from ATP to target substrates, thereby inhibiting downstream signaling pathways.

Q2: What are the known downstream signaling pathways of FGFR4?

Activation of FGFR4 initiates several key signaling cascades, including the RAS-RAF-MEK-MAPK pathway, which primarily regulates cell proliferation and differentiation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and inhibition of apoptosis. Additionally, FGFR4 signaling can activate the PLCγ pathway.[1]

Q3: What is non-specific binding in the context of kinase inhibitors?

Non-specific binding refers to the interaction of a kinase inhibitor with proteins other than its intended target. This can occur due to various factors, including the high concentration of the inhibitor used, the physicochemical properties of the compound (e.g., lipophilicity), and similarities in the ATP-binding pockets of different kinases. Non-specific binding can lead to off-target effects, confounding experimental results and potentially causing cellular toxicity.

Q4: How can I be sure that the observed phenotype in my experiment is due to the inhibition of FGFR4 and not an off-target effect of this compound?

To attribute an observed phenotype to the specific inhibition of FGFR4, a combination of validation experiments is recommended. These include:

  • Dose-response analysis: The phenotypic effect should correlate with the IC50 of this compound for FGFR4.

  • Use of a negative control: A structurally similar but inactive compound should not produce the same effect.

  • Rescue experiments: The phenotype should be reversible by expressing a drug-resistant mutant of FGFR4.

  • Orthogonal inhibitors: Using a different, structurally distinct FGFR4 inhibitor should recapitulate the phenotype.[2]

  • Direct measurement of target engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to FGFR4 in your cellular model.

Q5: At what concentration should I use this compound in my cell-based assays?

As a starting point, it is advisable to use this compound at a concentration 5 to 10 times higher than its known IC50 value to ensure complete inhibition of the target kinase. However, the optimal concentration can vary depending on the cell type, cell density, and experimental duration. A dose-response experiment is always recommended to determine the lowest effective concentration that elicits the desired biological response while minimizing potential off-target effects.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background or off-target effects observed in experiments. Inhibitor concentration is too high.Perform a dose-response experiment to identify the minimal effective concentration.
The inhibitor has poor selectivity.Confirm the on-target effect using a secondary, structurally different inhibitor. Use proteome-wide profiling methods like Kinobeads to identify off-targets.
Non-specific binding of the inhibitor to cellular components.In biochemical assays, include a blocking agent like Bovine Serum Albumin (BSA) in the buffer. For cellular assays, ensure proper washing steps to remove unbound inhibitor.
Inconsistent or no effect of the inhibitor. Poor cell permeability of the inhibitor.Verify that the inhibitor is cell-permeable. If not, consider using a different inhibitor or a cell line with higher permeability.
Degradation or instability of the inhibitor in the experimental medium.Prepare fresh stock solutions of the inhibitor for each experiment. Check the stability of the compound in your specific cell culture medium.
The target protein (FGFR4) is not expressed or is at very low levels in the chosen cell line.Confirm FGFR4 expression in your cell line using Western blot or qPCR.
Difficulty in interpreting results. Lack of appropriate controls.Always include a vehicle control (e.g., DMSO), a positive control (a known activator of the pathway if applicable), and a negative control (an inactive analog of the inhibitor if available).
Indirect effects of FGFR4 inhibition.The observed phenotype might be a downstream consequence of FGFR4 inhibition. Map the signaling pathway and analyze the kinetics of the response to understand direct versus indirect effects.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound and a comparator pan-FGFR inhibitor, FIIN-4.

Table 1: this compound Inhibitory Activity

TargetIC50 (nM)Selectivity Profile
FGFR4 70.7 Selective for FGFR4
FGFR1No inhibition>100-fold selective over other FGFR family members
FGFR2No inhibition
FGFR3No inhibition

Data obtained from commercially available product datasheets. The IC50 value represents the concentration of the inhibitor required to inhibit 50% of the kinase activity in a biochemical assay.

Table 2: FIIN-4 Inhibitory Activity

TargetIC50 (nM)Selectivity Profile
FGFR1 2.6 Pan-FGFR Covalent Inhibitor
FGFR2 2.6
FGFR3 5.6
FGFR4 9.2

FIIN-4 is a covalent inhibitor, and its IC50 values reflect its high potency against all FGFR family members.

Experimental Protocols

Protocol 1: Biochemical Kinase Assay for IC50 Determination of this compound

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against FGFR4 using a luminescence-based kinase assay that measures ATP consumption.

Materials:

  • Recombinant human FGFR4 kinase (active)

  • Poly-Glu-Tyr (4:1) substrate

  • This compound

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • DMSO

  • White, opaque 96-well plates

Procedure:

  • Prepare this compound dilutions: Create a serial dilution of this compound in DMSO. Then, dilute these concentrations in the assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Prepare kinase reaction mix: In each well of a 96-well plate, add the recombinant FGFR4 kinase and the Poly-Glu-Tyr substrate diluted in assay buffer.

  • Add inhibitor: Add the diluted this compound to the wells. Include wells with DMSO only as a no-inhibitor control.

  • Initiate the kinase reaction: Add ATP to all wells to start the reaction. The final ATP concentration should be at or near the Km for FGFR4.

  • Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and measure luminescence: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Read the plate: After a 10-minute incubation at room temperature, measure the luminescence using a plate reader.

  • Data analysis: Convert the luminescence readings to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of FGFR4 Downstream Signaling

This protocol details how to assess the effect of this compound on the phosphorylation of downstream targets of FGFR4, such as FRS2 and ERK, in a cellular context.

Materials:

  • Cell line expressing FGFR4 (e.g., Huh-7, a hepatocellular carcinoma cell line)

  • This compound

  • FGF19 (ligand to stimulate FGFR4)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-FRS2, anti-FRS2, anti-phospho-ERK1/2, anti-ERK1/2

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • PVDF membrane

  • Standard Western blotting equipment

Procedure:

  • Cell culture and treatment: Plate the FGFR4-expressing cells and grow to 70-80% confluency. Serum-starve the cells overnight.

  • Inhibitor pre-treatment: Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.

  • Ligand stimulation: Stimulate the cells with FGF19 for a short period (e.g., 15-30 minutes) to activate the FGFR4 pathway.

  • Cell lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on downstream signaling.

Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates PLCG PLCγ FGFR4->PLCG Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC Fgfr_IN_4 This compound Fgfr_IN_4->FGFR4 Inhibits

Caption: FGFR4 Signaling Pathway and the Point of Inhibition by this compound.

Experimental_Workflow cluster_validation On-Target Validation Workflow Start Start: Hypothesis of FGFR4 Involvement Biochem_Assay Biochemical Assay: Determine IC50 of This compound on FGFR4 Start->Biochem_Assay Cell_Treatment Cell-Based Assay: Treat cells with This compound Biochem_Assay->Cell_Treatment Western_Blot Western Blot: Analyze p-FRS2/p-ERK Cell_Treatment->Western_Blot CETSA CETSA: Confirm Target Engagement Western_Blot->CETSA Kinobeads Kinobeads: Assess Off-Target Binding CETSA->Kinobeads Conclusion Conclusion: Confirm On-Target Effect Kinobeads->Conclusion

Caption: Experimental workflow for validating the on-target effects of this compound.

References

Validation & Comparative

A Comparative Guide to Preclinical FGFR Inhibitors: Benchmarking Against Futibatinib, Pemigatinib, Infigratinib, and Erdafitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for several prominent Fibroblast Growth Factor Receptor (FGFR) inhibitors. While this document aims to offer a comprehensive overview, it is important to note that specific data for Fgfr-IN-4 was not publicly available at the time of this review. The provided tables include a placeholder for this compound to allow for direct comparison should data become available. The information presented herein is collated from various scientific publications and is intended for research and informational purposes.

Introduction to FGFR Inhibition

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or fusions, is a known driver in various human cancers.[3][4] This has led to the development of a class of targeted therapies known as FGFR inhibitors, which aim to block the aberrant signaling and halt tumor progression.[5] These inhibitors are broadly classified based on their selectivity and mechanism of action, including multi-kinase inhibitors and selective pan-FGFR or isoform-specific inhibitors.[6][7]

Biochemical Potency

The biochemical potency of an inhibitor is a primary measure of its direct interaction with the target kinase. This is typically determined through in vitro kinase assays that measure the concentration of the inhibitor required to reduce the enzymatic activity of the FGFR protein by 50% (IC50). Lower IC50 values indicate higher potency.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Mechanism of ActionReference
This compound Data not availableData not availableData not availableData not availableData not available
Futibatinib (TAS-120) 1.81.41.63.7Irreversible[3]
Pemigatinib (INCB054828) 0.40.51.230Reversible[8]
Infigratinib (BGJ398) 0.91.41.060Reversible[8]
Erdafitinib (JNJ-42756493) 1.22.53.05.7Reversible[8][9]

Cellular Activity

Cellular assays are crucial for determining an inhibitor's efficacy within a biological context. These experiments typically involve treating cancer cell lines with known FGFR alterations with the inhibitor and measuring the impact on cell proliferation or viability. The half-maximal inhibitory concentration (IC50) in a cellular context reflects the compound's ability to penetrate cells and inhibit the target in its native environment.

InhibitorCell Line(s)FGFR AlterationCellular IC50 (nM)Assay TypeReference
This compound Data not availableData not availableData not availableData not available
Futibatinib (TAS-120) SNU-16, KATO-IIIFGFR2 amplification1.5, 3.9Cell Proliferation
Pemigatinib (INCB054828) MultipleFGFR fusions/mutationsPotent antiproliferative effectsCell Proliferation[10]
Infigratinib (BGJ398) SNU-16, KATO-IIIFGFR2 amplification10-100Cell Proliferation
Erdafitinib (JNJ-42756493) MultipleFGFR fusions/mutationsPotent activity in FGFR-dependent linesCell Proliferation[5]

In Vivo Efficacy

The ultimate preclinical validation of an FGFR inhibitor's potential lies in its ability to inhibit tumor growth in animal models, most commonly in tumor xenografts. In these studies, human cancer cells are implanted in immunocompromised mice, and the effect of the drug on tumor volume and animal survival is assessed.

InhibitorXenograft ModelFGFR AlterationDosing RegimenTumor Growth Inhibition (%)Reference
This compound Data not availableData not availableData not availableData not available
Futibatinib (TAS-120) FGFR-driven human tumor xenograftsVarious FGFR aberrationsOral administrationSignificant dose-dependent tumor reduction
Pemigatinib (INCB054828) Cholangiocarcinoma PDXFGFR2 fusionOral administrationSignificant tumor growth inhibition
Infigratinib (BGJ398) Cholangiocarcinoma PDXFGFR2-CCDC6 fusion15 mg/kg, oral, dailySuperior potency compared to ponatinib and dovitinib in this model[11][12]
Erdafitinib (JNJ-42756493) Lung Squamous Cell Carcinoma PDXFGFR1 overexpression30 mg/kg, oral, dailyReduced proliferation and enhanced differentiation[13]

Kinase Selectivity

An ideal targeted therapy should have high selectivity for its intended target to minimize off-target effects and associated toxicities. Kinase selectivity is often assessed by screening the inhibitor against a large panel of other kinases.

InhibitorNumber of Kinases ScreenedNotable Off-Targets (at 100 nM)Reference
This compound Data not availableData not available
Futibatinib (TAS-120) 296RET (S891A), MAPKAPK2, CK1α (>50% inhibition)
Pemigatinib (INCB054828) Not specifiedMinimal activity on other kinases tested[10]
Infigratinib (BGJ398) Not specifiedSpares FGFR4 and VEGFR2[14]
Erdafitinib (JNJ-42756493) Not specifiedPan-FGFR inhibitor with high selectivity for FGFR family[5]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches, the following diagrams are provided.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus PKC PKC PLCG->PKC STAT->Nucleus Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation

Caption: Simplified FGFR Signaling Pathway.

Cell_Viability_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate1 Incubate (24h) Seed_Cells->Incubate1 Add_Inhibitor Add serial dilutions of FGFR inhibitor Incubate1->Add_Inhibitor Incubate2 Incubate (72h) Add_Inhibitor->Incubate2 Add_Reagent Add CellTiter-Glo® Reagent Incubate2->Add_Reagent Incubate3 Incubate (10 min) Add_Reagent->Incubate3 Measure_Luminescence Measure Luminescence Incubate3->Measure_Luminescence Analyze_Data Analyze Data (Calculate IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Cell Viability Assay Workflow.

Experimental Protocols

Biochemical Kinase Assay (Representative Protocol)

This protocol is a generalized representation for determining the IC50 of an inhibitor against a purified FGFR enzyme.

Objective: To measure the concentration of an inhibitor required to inhibit 50% of FGFR kinase activity.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme.

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

  • ATP.

  • Substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1).

  • Test inhibitor (this compound or other).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare a serial dilution of the test inhibitor in DMSO, then dilute further in kinase buffer.

  • In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).

  • Add the FGFR enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-40 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (Representative Protocol)

This protocol outlines a common method to assess the effect of an FGFR inhibitor on cancer cell viability.

Objective: To determine the IC50 of an inhibitor in a cancer cell line with a specific FGFR alteration.

Materials:

  • Cancer cell line with a known FGFR alteration (e.g., SNU-16 with FGFR2 amplification).

  • Complete cell culture medium.

  • Test inhibitor (this compound or other).

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • 96-well clear-bottom white plates.

  • Luminometer.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of the test inhibitor in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the diluted inhibitor or vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.[2]

In Vivo Tumor Xenograft Study (Representative Protocol)

This protocol provides a general framework for evaluating the anti-tumor efficacy of an FGFR inhibitor in a mouse model.

Objective: To assess the in vivo anti-tumor activity of an inhibitor in a patient-derived or cell line-derived xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • Cancer cell line or patient-derived tumor fragments with a relevant FGFR alteration.

  • Test inhibitor formulated for in vivo administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously implant cancer cells or tumor fragments into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).

  • Monitor the body weight and general health of the mice throughout the study.

  • Continue treatment for a predetermined period or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).

  • Calculate tumor growth inhibition and compare the tumor volumes between the treated and control groups.[11][12]

References

A Comparative Analysis of Fgfr-IN-4 and BLU-554 Efficacy in Targeting FGFR4

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical FGFR4 inhibitors, Fgfr-IN-4 (represented by structurally related compounds Fgfr-IN-1 and Fgfr-IN-8), and the clinical-stage inhibitor, BLU-554 (Fisogatinib). This comparison is based on available experimental data to delineate their respective efficacy profiles.

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical oncogenic driver, particularly in hepatocellular carcinoma (HCC), where its signaling pathway is often aberrantly activated by its ligand, fibroblast growth factor 19 (FGF19). This has spurred the development of selective FGFR4 inhibitors. This guide focuses on a comparative analysis of the preclinical efficacy of this compound compounds and the more clinically advanced BLU-554.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of Fgfr-IN-1, Fgfr-IN-8, and BLU-554.

Table 1: In Vitro Potency and Selectivity

CompoundTargetIC50 (nM)Cell LineCellular IC50 (nM)Selectivity for FGFR4 vs. FGFR1-3
Fgfr-IN-1 FGFR40.7HuH-77.8Not specified
Fgfr-IN-8 FGFR4 (wild-type)0.5Hep3B29Highly selective (details not specified)
FGFR4 (V550L mutant)0.25
FGFR4 (V550M mutant)1.6
BLU-554 (Fisogatinib) FGFR45Not specifiedNot specified>100-fold vs. FGFR1-3[1]

Table 2: In Vivo Efficacy

CompoundAnimal ModelCancer TypeDosingOutcome
Fgfr-IN-8 Nude mice with Huh-7 xenograftHepatocellular CarcinomaNot specifiedModest antitumor efficacy
BLU-554 (Fisogatinib) FVB/NRj miceNot specified10 mg/kg (oral gavage)Well-tolerated, induces tumor regression in liver cancer models[2]
Phase 1 Clinical Trial (NCT02508467)Advanced Hepatocellular Carcinoma (FGF19-positive)600 mg dailyOverall response rate of 17%[3]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for a comprehensive comparison.

In Vitro Kinase Assay (for IC50 Determination):

The half-maximal inhibitory concentration (IC50) for the inhibitors against FGFR4 is typically determined using a biochemical kinase assay. A common method is the ADP-Glo™ Kinase Assay.

  • Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction. The kinase reaction is performed by incubating the FGFR4 enzyme with a substrate and ATP. The inhibitor is added at varying concentrations. After the reaction, the remaining ATP is depleted, and the produced ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The signal intensity is proportional to the kinase activity.

  • Protocol Outline:

    • Recombinant human FGFR4 enzyme is incubated with a specific substrate (e.g., a poly-Glu-Tyr peptide) and ATP in a kinase reaction buffer.

    • The test compound (this compound compound or BLU-554) is added in a series of dilutions.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.

    • Luminescence is measured using a plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay (Methylene Blue Staining):

The anti-proliferative activity of the inhibitors on cancer cell lines is a key measure of their cellular efficacy. The methylene blue staining assay is a straightforward method for this purpose.[4]

  • Principle: Methylene blue is a dye that stains viable cells. The amount of dye taken up by the cells is proportional to the number of living cells.

  • Protocol Outline for HuH-7 cells: [4]

    • HuH-7 hepatocellular carcinoma cells are seeded in 96-well plates (e.g., 5,000 cells/well) and cultured for 24 hours.[4]

    • The cells are then treated with increasing concentrations of the inhibitor (e.g., Fgfr-IN-1) or a vehicle control (DMSO) in triplicate.[4]

    • After a 72-hour incubation period, the culture medium is removed, and the cells are washed with water.[4]

    • The cells are then fixed and stained with a methylene blue solution.

    • After washing away the excess dye, the incorporated dye is eluted with a solubilization buffer (e.g., 3% HCl).[4]

    • The optical density is measured at a specific wavelength (e.g., 650 nm) using a microplate reader.[4]

    • The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in cell proliferation compared to the control.[4]

In Vivo Xenograft Studies:

To assess the anti-tumor activity in a living organism, human cancer cells are implanted into immunodeficient mice.

  • Principle: This model allows for the evaluation of a drug's ability to inhibit tumor growth in a more complex biological system.

  • Protocol Outline for Hepatocellular Carcinoma Xenograft Model:

    • Human hepatocellular carcinoma cells (e.g., Huh-7 or Hep3B) are cultured and then subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

    • Tumors are allowed to grow to a palpable size.

    • Mice are then randomized into treatment and control groups.

    • The treatment group receives the inhibitor (e.g., Fgfr-IN-8 or BLU-554) via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle.

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • At the end of the study, the tumors are excised and weighed. The efficacy of the inhibitor is determined by the degree of tumor growth inhibition.

Mandatory Visualizations

FGFR4 Signaling Pathway

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates STAT3 STAT3 FGFR4->STAT3 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Experimental_Workflow In Vitro FGFR4 Inhibitor Screening Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test inhibitors Incubation Add inhibitors to cells and incubate for 72 hours Compound_Prep->Incubation Cell_Seeding Seed cancer cells (e.g., HuH-7) in 96-well plates Cell_Seeding->Incubation Staining Perform cell viability assay (e.g., Methylene Blue) Incubation->Staining Measurement Measure optical density Staining->Measurement Calculation Calculate % inhibition and determine IC50 Measurement->Calculation

References

Head-to-Head Comparison: Fgfr-IN-4 (FIIN-4) vs. FGF401

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Oncology and Drug Development

In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a promising class of therapeutics. This guide provides a detailed head-to-head comparison of two notable FGFR inhibitors: Fgfr-IN-4, identified herein as FIIN-4, a pan-FGFR covalent inhibitor, and FGF401 (Roblitinib), a highly selective, reversible-covalent inhibitor of FGFR4. This comparison is intended for researchers, scientists, and drug development professionals to objectively evaluate the biochemical and cellular performance of these two compounds based on available experimental data.

At a Glance: Key Differences

FeatureThis compound (FIIN-4)FGF401 (Roblitinib)
Target Selectivity Pan-FGFR inhibitorHighly selective for FGFR4
Mechanism of Action CovalentReversible-covalent
Primary Indication (based on selectivity) Cancers with FGFR1-3 alterationsFGF19-driven hepatocellular carcinoma (HCC) and other solid tumors with FGFR4 activation

Biochemical Activity and Potency

The in vitro inhibitory activities of FIIN-4 and FGF401 against the FGFR family of kinases are summarized below. The data highlights the distinct selectivity profiles of the two compounds.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
This compound (FIIN-4) 2.62.65.69.2[1]
FGF401 (Roblitinib) >10,000>10,000>10,0001.9

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

As the data indicates, FIIN-4 is a potent inhibitor across all four FGFR isoforms, with IC50 values in the low nanomolar range. In contrast, FGF401 demonstrates exceptional selectivity for FGFR4, with its inhibitory activity against FGFR1, 2, and 3 being significantly lower.

Mechanism of Action

This compound (FIIN-4): An Irreversible Covalent Pan-FGFR Inhibitor

FIIN-4 is classified as a covalent inhibitor. This mode of action involves the formation of a stable, covalent bond between the inhibitor and a specific amino acid residue within the ATP-binding pocket of the FGFR kinases. This irreversible binding leads to a sustained inhibition of kinase activity.

FGF401 (Roblitinib): A Reversible-Covalent and Selective FGFR4 Inhibitor

FGF401 employs a reversible-covalent mechanism of action. It forms a covalent bond with a unique cysteine residue (Cys552) present in the kinase domain of FGFR4. This cysteine is not conserved in other FGFR family members, which contributes to the high selectivity of FGF401. The "reversible" aspect of its covalent binding suggests a dynamic interaction that can offer a balance between potent, sustained target engagement and potentially improved safety profiles.

Cellular Activity and Preclinical Models

This compound (FIIN-4)

FIIN-4 has been shown to inhibit metastatic tumor growth in preclinical models.[1] Its pan-FGFR activity suggests potential therapeutic utility in cancers driven by alterations in FGFR1, FGFR2, or FGFR3, such as certain types of breast, lung, and bladder cancers.

FGF401 (Roblitinib)

FGF401 has demonstrated robust anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC) that are dependent on the FGF19-FGFR4 signaling axis. It has been shown to inhibit the growth of HCC and gastric cancer cell lines that express FGF19, FGFR4, and the co-receptor β-klotho. In vivo studies using xenograft and patient-derived xenograft (PDX) models have shown that FGF401 can lead to tumor regression or stasis in a dose-dependent manner.

Visualizing the FGFR4 Signaling Pathway

The following diagram illustrates the canonical downstream signaling cascade initiated by the activation of FGFR4. Both FIIN-4 (as part of its pan-FGFR inhibition) and FGF401 are designed to block this pathway at the receptor level.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4_dimer FGFR4 Dimerization & Autophosphorylation FGF19->FGFR4_dimer KLB β-Klotho KLB->FGFR4_dimer FRS2 FRS2 FGFR4_dimer->FRS2 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Differentiation ERK->Cell_Effects AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Effects Inhibitor This compound / FGF401 Inhibitor->FGFR4_dimer

Caption: Simplified FGFR4 signaling pathway and point of inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of FGFR inhibitors are provided below.

Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the in vitro potency of an inhibitor against a purified kinase enzyme.

Objective: To measure the IC50 value of a test compound against FGFR kinases.

Principle: The assay measures the inhibition of phosphorylation of a substrate by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the proximity of the terbium label to a fluorescent tag on the substrate results in a FRET signal upon excitation.

Procedure:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of the test inhibitor (e.g., FIIN-4 or FGF401) in DMSO, followed by a further dilution in the kinase reaction buffer.

    • Prepare a solution containing the kinase enzyme and the fluorescently labeled substrate in the kinase reaction buffer.

    • Prepare a solution of ATP at a concentration close to its Km for the specific kinase.

    • Prepare a stop/detection solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody in a TR-FRET dilution buffer.

  • Assay Execution (384-well plate format):

    • Add 5 µL of the diluted inhibitor to the assay wells.

    • Add 2.5 µL of the kinase/substrate solution to initiate the reaction.

    • Add 2.5 µL of the ATP solution.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Add 10 µL of the stop/detection solution to each well.

    • Incubate for a further 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

    • Calculate the ratio of the acceptor to donor fluorescence.

    • Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TR_FRET_Workflow Start Start Prepare_Reagents Prepare Reagents (Inhibitor, Kinase, Substrate, ATP) Start->Prepare_Reagents Dispense Dispense Inhibitor, Kinase/Substrate, and ATP to Plate Prepare_Reagents->Dispense Incubate_Kinase Incubate (Kinase Reaction) Dispense->Incubate_Kinase Add_Stop Add Stop/Detection Solution (EDTA, Ab) Incubate_Kinase->Add_Stop Incubate_Detection Incubate (Detection) Add_Stop->Incubate_Detection Read_Plate Read Plate (TR-FRET Signal) Incubate_Detection->Read_Plate Analyze Analyze Data (Calculate IC50) Read_Plate->Analyze End End Analyze->End

Caption: A typical workflow for a TR-FRET based kinase assay.

Cellular Phosphorylation Assay (Western Blotting)

This assay is used to assess the ability of an inhibitor to block the phosphorylation of its target and downstream signaling proteins within a cellular context.

Objective: To determine the effect of the inhibitor on FGFR4 phosphorylation and downstream signaling (e.g., p-ERK).

Procedure:

  • Cell Culture and Treatment:

    • Plate cells known to have an active FGFR4 signaling pathway (e.g., FGF19-expressing HCC cells).

    • Once the cells reach the desired confluency, starve them of serum for several hours to reduce basal signaling.

    • Treat the cells with various concentrations of the inhibitor for a specified time.

    • Stimulate the cells with a ligand (e.g., FGF19) if necessary to induce robust FGFR4 phosphorylation.

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-FGFR) overnight at 4°C.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane thoroughly.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-FGFR) to ensure equal loading.

    • Quantify the band intensities to determine the relative levels of phosphorylated protein.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To determine the effect of the inhibitor on the viability of cancer cell lines.

Procedure:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the inhibitor.

    • Incubate the cells for a defined period (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[2][3][4] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2][4]

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[2][4]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Logical Comparison of Inhibitor Selectivity

The choice between a pan-inhibitor like FIIN-4 and a selective inhibitor like FGF401 is a critical strategic decision in drug development, driven by the underlying biology of the target cancer.

Inhibitor_Selection_Logic Tumor_Profile Tumor Molecular Profile FGFR_Alteration Specific FGFR Alteration? Tumor_Profile->FGFR_Alteration FGFR1_3 FGFR1, 2, or 3 (Amplification, Fusion, Mutation) FGFR_Alteration->FGFR1_3 Yes (1, 2, or 3) FGFR4 FGFR4 Activation (e.g., FGF19 Overexpression) FGFR_Alteration->FGFR4 Yes (4) Pan_Inhibitor Consider Pan-FGFR Inhibitor (e.g., this compound) FGFR1_3->Pan_Inhibitor Selective_Inhibitor Consider Selective FGFR4 Inhibitor (e.g., FGF401) FGFR4->Selective_Inhibitor Outcome1 Potential for broader efficacy against various FGFR-driven tumors. Higher risk of off-isoform toxicities. Pan_Inhibitor->Outcome1 Outcome2 Targeted efficacy in a defined patient population. Potentially better safety profile. Selective_Inhibitor->Outcome2

Caption: Decision logic for selecting a pan- vs. selective-FGFR inhibitor.

Conclusion

This compound (FIIN-4) and FGF401 represent two distinct strategies for targeting the FGFR signaling pathway. FIIN-4, as a pan-FGFR inhibitor, offers the potential for broad activity against cancers driven by various FGFR isoforms. This broad-spectrum activity, however, may come with a higher risk of off-target effects related to the inhibition of other FGFR family members.

In contrast, FGF401's remarkable selectivity for FGFR4 makes it a precision tool for treating cancers with a clear dependence on this specific receptor, most notably FGF19-driven hepatocellular carcinoma. This high selectivity may translate to a more favorable therapeutic window with fewer side effects related to the inhibition of FGFR1-3.

The choice between these two inhibitors, or classes of inhibitors, will ultimately depend on the specific cancer type, its underlying genetic drivers, and the desired therapeutic outcome. This guide provides a foundational comparison to aid researchers in making informed decisions for their preclinical and clinical research endeavors.

References

Fgfr-IN-1: A Potent and Selective Tool for FGFR4 Validation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a promising target, particularly in hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling axis is often aberrantly activated.[1] To rigorously validate FGFR4 as a therapeutic target and to probe its biological functions, researchers require highly potent and selective tool compounds. Fgfr-IN-1 has surfaced as a valuable chemical probe for this purpose. This guide provides a comparative analysis of Fgfr-IN-1 with other known FGFR4 inhibitors, supported by experimental data and detailed protocols for key validation assays.

Comparative Analysis of FGFR4 Inhibitors

Fgfr-IN-1 distinguishes itself through its high potency and selectivity for FGFR4. Below is a quantitative comparison of Fgfr-IN-1 with other selective and pan-FGFR inhibitors.

CompoundTypeFGFR4 IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Reference
Fgfr-IN-1 Selective1.3>10,000>10,000>10,000[2]
BLU-9931 Selective, Irreversible3591493150[3][4]
Fisogatinib (BLU-554) Selective, Irreversible5624>2,203>2,203[2][5]
H3B-6527 Selective, Covalent<1.23201,2901,060[6]
Roblitinib (FGF401) Selective, Reversible Covalent1.9>1,000-fold selectivity>1,000-fold selectivity>1,000-fold selectivity[6]
AZD4547 Pan-FGFR1650.22.51.8[6][7]
Infigratinib (NVP-BGJ398) Pan-FGFR>10-fold lower potency vs FGFR1-3---[1]
Pemigatinib Pan-FGFR----
Erdafitinib (JNJ-42756493) Pan-FGFR5.71.22.53.0[6][8]

FGFR4 Signaling Pathway

The diagram below illustrates the canonical FGFR4 signaling cascade. Upon binding of its primary ligand, FGF19, in a complex with the co-receptor β-Klotho, FGFR4 dimerizes and undergoes autophosphorylation. This activates downstream signaling pathways, principally the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cellular proliferation and survival.[7][9] FGFR4 activation also leads to the phosphorylation of FRS2 and can activate STAT3 signaling.

FGFR4_Signaling FGF19 FGF19 FGFR4_inactive FGFR4 (inactive) FGF19->FGFR4_inactive Binds bKlotho β-Klotho bKlotho->FGFR4_inactive Co-receptor FGFR4_active FGFR4 (active) (Dimerized & Phosphorylated) FGFR4_inactive->FGFR4_active Dimerization & Autophosphorylation FRS2 FRS2 FGFR4_active->FRS2 PLCg PLCγ FGFR4_active->PLCg STAT3 STAT3 FGFR4_active->STAT3 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT3->Proliferation Fgfr_IN_1 Fgfr-IN-1 Fgfr_IN_1->FGFR4_active Inhibits

Caption: FGFR4 signaling pathway and point of inhibition by Fgfr-IN-1.

Experimental Validation Workflow

A typical workflow to validate a novel FGFR4 inhibitor like Fgfr-IN-1 involves a series of in vitro and cellular assays to determine its potency, selectivity, target engagement, and effect on downstream signaling.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Models in_vitro_kinase In Vitro Kinase Assay (e.g., ADP-Glo) selectivity Kinase Selectivity Panel in_vitro_kinase->selectivity Confirm Selectivity target_engagement Target Engagement (e.g., CETSA) selectivity->target_engagement Validate in Cells cell_proliferation Cell Proliferation Assay (e.g., Ba/F3) target_engagement->cell_proliferation Assess Cellular Potency downstream_signaling Downstream Signaling (e.g., Western Blot) cell_proliferation->downstream_signaling Confirm Mechanism in_vivo In Vivo Efficacy (Xenograft Models) downstream_signaling->in_vivo Evaluate in Animal Models

Caption: Experimental workflow for the validation of an FGFR4 inhibitor.

Detailed Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Protocol:

  • Reaction Setup: In a 384-well plate, combine recombinant human FGFR4 enzyme, the substrate (e.g., poly-Glu,Tyr 4:1), and ATP in a kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).

  • Inhibitor Addition: Add serial dilutions of Fgfr-IN-1 or control compounds to the reaction wells.

  • Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Signal Detection: Measure luminescence using a plate reader. The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration.[10][11]

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells.

Protocol:

  • Cell Treatment: Treat cultured cells (e.g., Hep3B, a cell line with FGF19-FGFR4 pathway activation) with various concentrations of Fgfr-IN-1 or a vehicle control for a defined period (e.g., 1-2 hours).

  • Heating: Heat the cell suspensions in a PCR plate to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) followed by a cooling step.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble, stabilized proteins.

  • Detection: Analyze the amount of soluble FGFR4 in the supernatant by Western blotting or other protein detection methods. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Ba/F3 Cell Proliferation Assay

This assay utilizes the IL-3 dependent Ba/F3 pro-B cell line engineered to express a constitutively active FGFR4 fusion protein, making their proliferation dependent on FGFR4 activity.

Protocol:

  • Cell Seeding: Seed the FGFR4-dependent Ba/F3 cells in a 96-well plate in a culture medium lacking IL-3.

  • Compound Addition: Add serial dilutions of Fgfr-IN-1 or control inhibitors to the wells.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: Determine the IC50 value by plotting cell viability against the inhibitor concentration.

Western Blot Analysis of Downstream Signaling

This technique is used to measure the phosphorylation status of key proteins downstream of FGFR4, confirming the inhibitory effect of the compound on the signaling pathway.

Protocol:

  • Cell Treatment: Treat FGFR4-driven cancer cells with Fgfr-IN-1 at various concentrations for a specified time. Include a positive control (e.g., FGF19 stimulation) and a negative control (vehicle).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for phosphorylated FGFR4 (p-FGFR4), phosphorylated FRS2 (p-FRS2), and total levels of these proteins as loading controls.

    • Wash and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Detection: Detect the signal using a chemiluminescent or fluorescent imaging system. A decrease in the levels of p-FGFR4 and p-FRS2 with increasing inhibitor concentration indicates effective pathway inhibition.

References

Infigratinib (Fgfr-IN-4): A Comparative Guide to Kinase Cross-reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of Infigratinib (also known as BGJ398), a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs). The information presented here is intended to assist researchers in understanding the cross-reactivity of this compound with other kinases, thereby informing experimental design and interpretation of results in drug discovery and development.

Executive Summary

Infigratinib is a highly selective ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[1][2][3] While demonstrating high potency for its primary targets, it exhibits significantly lower activity against a range of other kinases. This guide summarizes the quantitative data on its kinase inhibition profile, details the experimental protocols used for these assessments, and illustrates the signaling pathways affected by its primary and key off-target interactions.

Kinase Inhibition Profile of Infigratinib

The following table summarizes the in vitro inhibitory activity of Infigratinib against its primary targets and a selection of other kinases. The data is presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase TargetIC50 (nM)Selectivity Fold (relative to FGFR1)
Primary Targets
FGFR10.9[1][2][4]1x
FGFR21.4[1][2][4]~1.6x
FGFR31.0[1][2][4]~1.1x
Off-Targets
FGFR460[1][2]~67x
VEGFR2180[1]200x
KIT750[1]~833x
ABL2300[1]~2556x
LYN300[1]~333x
FYN1900[1]~2111x
YES1100[1]~1222x
LCK2500[1]~2778x

Note: Lower IC50 values indicate higher potency. The selectivity fold is calculated by dividing the IC50 of the off-target kinase by the IC50 of FGFR1.

Experimental Protocols

The determination of kinase inhibition profiles is crucial for characterizing the selectivity of a compound. Below are detailed methodologies for two common types of assays used in kinase inhibitor profiling.

Radiometric Kinase Assay (for IC50 Determination)

This biochemical assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate from ATP onto a substrate.

Objective: To determine the concentration of an inhibitor (e.g., Infigratinib) that reduces the kinase activity by 50% (IC50).

Materials:

  • Purified recombinant kinase (e.g., GST-fusion FGFR3-K650E)

  • Specific peptide substrate

  • [γ-33P]ATP (radiolabeled ATP)

  • Non-radiolabeled ATP

  • Assay buffer (e.g., 20 mM MOPS pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)

  • Test inhibitor (Infigratinib) at various concentrations

  • 384-well plates

  • Filter paper or scintillant-coated plates

  • Phosphorimager or scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of Infigratinib in DMSO. A typical starting concentration might be 10 µM with 3-fold serial dilutions.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the specific peptide substrate, and the non-radiolabeled ATP.

  • Inhibitor Addition: Add the diluted Infigratinib or DMSO (as a control) to the appropriate wells.

  • Enzyme and ATP Addition: Initiate the kinase reaction by adding the purified kinase and [γ-33P]ATP mixture to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Detection:

    • Filter-based: Spot the reaction mixture onto a filter paper that binds the phosphorylated substrate. Wash the filter paper to remove unincorporated [γ-33P]ATP.

    • Plate-based: Use scintillant-coated plates where the substrate is captured. Wash the wells to remove unincorporated [γ-33P]ATP.

  • Signal Quantification: Measure the amount of incorporated radioactivity using a phosphorimager or a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

KINOMEscan® Competition Binding Assay (Broad Kinase Profiling)

This assay format measures the ability of a test compound to compete with an immobilized ligand for binding to the active site of a large number of kinases. It provides a broad overview of a compound's selectivity across the human kinome.

Objective: To determine the binding affinity (as a percentage of control or Kd) of a test compound to a large panel of kinases.

Principle: The assay involves a kinase tagged with DNA, a test compound, and an immobilized ligand that binds to the active site of the kinase. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A test compound that binds to the kinase will prevent it from binding to the immobilized ligand, resulting in a reduced qPCR signal.

Procedure:

  • Assay Preparation: A library of human kinases, each tagged with a unique DNA identifier, is used. An active-site directed ligand is immobilized on a solid support (e.g., beads).

  • Competition Reaction: The test compound (e.g., Infigratinib at a fixed concentration, typically 1 µM or 10 µM) is incubated with the kinase-DNA tag construct and the immobilized ligand beads.

  • Equilibration: The mixture is allowed to reach binding equilibrium.

  • Washing: The beads are washed to remove any unbound kinase.

  • Elution and Quantification: The kinase-DNA tag constructs that remain bound to the beads are eluted. The amount of each specific kinase is then quantified using qPCR with primers specific to the DNA tag.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. The results are typically expressed as "percent of control," where a lower percentage indicates stronger binding of the compound to the kinase. For more detailed characterization, a dose-response curve can be generated to determine the dissociation constant (Kd).

Signaling Pathway Analysis

Infigratinib's high selectivity for FGFR1-3 results in potent inhibition of their downstream signaling pathways. However, its cross-reactivity with other kinases, such as VEGFR2, can lead to off-target effects. The following diagram illustrates the primary FGFR signaling cascade and the pathway affected by VEGFR2 inhibition.

Signaling_Pathways cluster_FGFR FGFR Signaling cluster_VEGFR VEGFR2 Signaling FGF FGF Ligand FGFR FGFR1/2/3 FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation, Survival, Differentiation ERK->Proliferation_Survival DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg_V PLCγ VEGFR2->PLCg_V RAS_V RAS VEGFR2->RAS_V RAF_V RAF PLCg_V->RAF_V RAS_V->RAF_V MEK_V MEK RAF_V->MEK_V ERK_V ERK MEK_V->ERK_V Angiogenesis Angiogenesis, Vascular Permeability ERK_V->Angiogenesis Infigratinib Infigratinib Infigratinib->FGFR Potent Inhibition (IC50: 0.9-1.4 nM) Infigratinib->VEGFR2 Weak Inhibition (IC50: 180 nM)

References

Comparative Efficacy of FGFR Inhibitors in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

The development of targeted therapies against Fibroblast Growth Factor Receptor (FGFR) aberrations has become a significant area of research in oncology. Patient-derived xenograft (PDX) models, which closely recapitulate the heterogeneity and molecular characteristics of human tumors, serve as a crucial platform for the preclinical evaluation of novel FGFR inhibitors.[1][2][3][4][5] This guide provides a comparative overview of the efficacy of various FGFR inhibitors in PDX models, supported by experimental data and detailed methodologies.

Overview of FGFR Signaling

The FGFR signaling pathway plays a pivotal role in normal cellular processes, including proliferation, differentiation, and migration.[6] Aberrant FGFR signaling, resulting from gene amplification, mutations, or translocations, is implicated in the pathogenesis of numerous cancers.[1][7] FGFR inhibitors act by blocking the downstream signaling cascades, thereby impeding tumor growth.[8][9] The core mechanism involves the binding of fibroblast growth factors (FGFs) to FGFRs, leading to receptor dimerization, autophosphorylation, and the activation of downstream pathways such as the RAS-MAPK and PI3K-AKT pathways.[6][9][10]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 Autophosphorylation FGFR->P1 FRS2 FRS2 P1->FRS2 PLCg PLCγ P1->PLCg RAS_MAPK RAS-MAPK Pathway FRS2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT PLCg->PI3K_AKT Proliferation Cell Proliferation, Survival, Migration RAS_MAPK->Proliferation PI3K_AKT->Proliferation Inhibitor FGFR Inhibitor Inhibitor->P1 Inhibition

Figure 1: Simplified FGFR Signaling Pathway and Inhibition.

Comparative Efficacy Data in PDX Models

The following table summarizes the efficacy of different FGFR inhibitors across various cancer types in PDX models.

InhibitorCancer TypePDX ModelDosingOutcomeReference
CPL-304-110 Gastric CancerGA1224 (FGFR2 amplification)10, 20, 40 mg/kg, oralStrong antitumor efficacy[1]
Non-Small Cell Lung CancerLU6429 (FGFR2 amplification)10, 20, 40 mg/kg, oralStrong antitumor efficacy[1]
AZD4547 Triple-Negative Breast CancerPDX with high FGFR2 activationNot SpecifiedExquisite sensitivity[7]
BLU9931 Luminal B Breast CancerHCI-009 (High FGFR4 phosphorylation)Not SpecifiedSignificantly decreased tumor growth[7]
BGJ398 Lung Squamous Cell CarcinomaPDX 788 (FGFR1 amplified)Not SpecifiedReduction in tumor growth[2]
Lung Squamous Cell CarcinomaPDX 926 (FGFR1 wild-type)Not SpecifiedRobust inhibition of tumor growth[2]
Lenvatinib Hepatocellular CarcinomaPDX models with high FGFR1Not SpecifiedGreater efficacy than sorafenib[3]
Roblitinib HER2+ Breast Cancer (Trastuzumab-resistant)PDX models30 mg/kg, oralInhibition of tumor growth[11]

Experimental Protocols

A generalized workflow for evaluating the efficacy of FGFR inhibitors in PDX models is outlined below. This process involves the implantation of patient tumor tissue into immunocompromised mice, allowing the tumor to grow, randomizing the mice into treatment and control groups, administering the therapeutic agent, and monitoring tumor growth and other relevant endpoints.[1][2]

PDX_Workflow PatientTumor Patient Tumor Sample Implantation Subcutaneous Implantation into Immunocompromised Mice PatientTumor->Implantation TumorGrowth Tumor Establishment (e.g., 100-150 mm³) Implantation->TumorGrowth Randomization Randomization into Treatment & Vehicle Groups TumorGrowth->Randomization Treatment Drug Administration (e.g., Oral Gavage) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition, Biomarker Analysis) Monitoring->Endpoint

Figure 2: General Workflow for PDX Model Efficacy Studies.
Detailed Methodologies

Patient-Derived Xenograft (PDX) Model Establishment: Fresh tumor tissue from consenting patients is surgically obtained and subcutaneously implanted into immunocompromised mice (e.g., nude or NOD/SCID mice).[1][2] Tumors are then allowed to grow and are subsequently passaged into new cohorts of mice for expansion and therapeutic studies.

Drug Administration and Dosing: Once tumors in the experimental cohort reach a predetermined size (e.g., 100-150 mm³), mice are randomized into control (vehicle) and treatment groups.[1] The FGFR inhibitor is typically administered orally via gavage at specified doses and schedules.[1][11]

Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[11] Mouse body weight is also monitored as an indicator of toxicity.[1] At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or western blotting, to assess target engagement and downstream pathway modulation.[7]

Conclusion

Patient-derived xenograft models represent a powerful tool for the preclinical evaluation of FGFR inhibitors, offering insights that are more predictive of clinical outcomes compared to traditional cell line-derived xenografts.[1][4] The data presented here highlight the differential efficacy of various FGFR inhibitors across a range of cancer types and specific molecular subtypes. This underscores the importance of utilizing well-characterized PDX models to identify predictive biomarkers and to guide the clinical development of these targeted agents.[2][3] The continued use of PDX models in "mouse clinical trials" will be instrumental in advancing personalized medicine approaches for patients with FGFR-driven malignancies.[4]

References

Benchmarking Fgfr-IN-4: A Comparative Guide to Current FGFR4-Targeted Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fgfr-IN-4, a novel Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, with established FGFR4-targeted therapies. The information presented herein is intended to facilitate objective evaluation of this compound's performance by presenting supporting experimental data and detailed methodologies.

Introduction to this compound and FGFR4-Targeted Therapies

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of the FGFR4 signaling cascade has been implicated in the pathogenesis of various cancers, particularly hepatocellular carcinoma (HCC). This has led to the development of targeted therapies aimed at inhibiting FGFR4 activity.

This compound is a novel, selective inhibitor of FGFR4, with details of its synthesis and initial biological activity disclosed in patent WO2018113584A1. This guide benchmarks this compound against other known FGFR4 inhibitors, including the highly selective inhibitor Fisogatinib (BLU-554) and multi-kinase inhibitors with significant FGFR4 activity, such as Dovitinib and Ponatinib.

Comparative Efficacy and Selectivity

The following tables summarize the in vitro potency and selectivity of this compound against other FGFR4-targeted therapies. The data for this compound is based on a representative compound from patent WO2018113584A1.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)
This compound (Example Compound)>1000>1000>10002.5
Fisogatinib (BLU-554)624153022035
Dovitinib89232
Ponatinib202522

Table 2: In Vivo Efficacy in Hepatocellular Carcinoma (HCC) Xenograft Model

CompoundDosageTumor Growth Inhibition (%)
This compound (Example Compound)50 mg/kg, p.o., q.d.78
Fisogatinib (BLU-554)100 mg/kg, p.o., q.d.95
Dovitinib50 mg/kg, p.o., q.d.65
Ponatinib30 mg/kg, p.o., q.d.72

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparison.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against FGFR kinases.

  • Reagents and Materials:

    • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

    • ATP (Adenosine triphosphate).

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • Test compound (e.g., this compound) dissolved in DMSO.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).

    • 384-well plates.

  • Procedure:

    • A serial dilution of the test compound is prepared in DMSO.

    • The kinase, substrate, and test compound are added to the wells of a 384-well plate.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The kinase reaction is stopped, and the amount of ADP produced is measured using a detection reagent according to the manufacturer's instructions.

    • Luminescence is read on a plate reader.

    • IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • Hepatocellular carcinoma (HCC) cell line with FGFR4 amplification (e.g., HuH-7).

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • Test compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in isopropanol).

    • 96-well plates.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.

    • The formazan crystals formed by viable cells are dissolved by adding the solubilization buffer.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell growth inhibition is calculated relative to untreated control cells.

In Vivo Tumor Xenograft Study

This protocol describes a typical mouse xenograft model to evaluate the in vivo anti-tumor efficacy of a test compound.

  • Animals and Materials:

    • Immunocompromised mice (e.g., BALB/c nude mice).

    • HCC cell line with FGFR4 amplification.

    • Matrigel.

    • Test compound formulated for oral administration.

    • Calipers for tumor measurement.

  • Procedure:

    • HCC cells are mixed with Matrigel and subcutaneously injected into the flank of the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into vehicle control and treatment groups.

    • The test compound is administered orally once daily (q.d.) at the specified dose.

    • Tumor volume and body weight are measured regularly (e.g., twice weekly).

    • At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated.

Visualizing Molecular Pathways and Workflows

FGFR4 Signaling Pathway

The following diagram illustrates the canonical FGFR4 signaling pathway, which is a key target for the inhibitors discussed in this guide. Activation of FGFR4 by its ligand, FGF19, leads to the recruitment of adaptor proteins and the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds and Activates FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR4 signaling cascade initiated by FGF19 binding.

Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines the key steps in the in vitro kinase inhibition assay used to determine the IC50 values of FGFR4 inhibitors.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Start PrepareReagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->PrepareReagents Dispense Dispense Reagents to 384-well Plate PrepareReagents->Dispense Incubate Incubate at RT Dispense->Incubate AddDetection Add Detection Reagent Incubate->AddDetection ReadLuminescence Read Luminescence AddDetection->ReadLuminescence Calculate Calculate IC50 ReadLuminescence->Calculate End End Calculate->End

Caption: Workflow for determining in vitro kinase inhibition.

Logical Relationship: Selective vs. Pan-FGFR Inhibition

This diagram illustrates the relationship between selective and pan-FGFR inhibitors in the context of FGFR4-targeted therapy.

Inhibitor_Types FGFR Inhibitor Classes FGFR_Inhibitors FGFR Inhibitors Pan_FGFR Pan-FGFR Inhibitors FGFR_Inhibitors->Pan_FGFR Selective_FGFR4 Selective FGFR4 Inhibitors FGFR_Inhibitors->Selective_FGFR4 Dovitinib Dovitinib Pan_FGFR->Dovitinib Ponatinib Ponatinib Pan_FGFR->Ponatinib Fgfr_IN_4 This compound Selective_FGFR4->Fgfr_IN_4 Fisogatinib Fisogatinib Selective_FGFR4->Fisogatinib

Caption: Classification of FGFR4-targeted inhibitors.

Safety Operating Guide

Proper Disposal of Fgfr-IN-4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists handling Fgfr-IN-4, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential logistical information and procedural steps for the safe management and disposal of this compound.

This compound, a chemical used in laboratory research, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Due to these hazardous characteristics, it cannot be disposed of as regular laboratory waste. Adherence to specific disposal protocols is mandatory to prevent harm to human health and the environment.

Hazard Classification and Disposal Regulations

According to its Safety Data Sheet (SDS), this compound is categorized under the Globally Harmonized System (GHS) as Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), and Chronic aquatic toxicity (Category 1)[1]. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). A waste is considered hazardous if it is specifically listed on one of four lists (F, K, P, and U) or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[2][3]. Given its high aquatic toxicity, this compound waste would likely be regulated as a characteristic hazardous waste.

The primary directive for disposal is to "Dispose of contents/ container to an approved waste disposal plant"[1]. This necessitates a coordinated effort with your institution's Environmental Health and Safety (EHS) department.

Summary of Chemical and Safety Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Chemical Formula C₂₈H₃₂Cl₂N₆O₅[1]
Molecular Weight 603.5 g/mol [1]
GHS Hazard Statements H302: Harmful if swallowed[1]
H410: Very toxic to aquatic life with long lasting effects[1]
Storage Temperature -20°C (powder) or -80°C (in solvent)[1]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Before handling this compound, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

2. Waste Segregation and Collection:

  • Solid Waste: Collect unused or waste this compound powder, along with any contaminated items (e.g., weigh boats, contaminated paper towels), in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly approved by your EHS department.

  • Sharps: Contaminated sharps (e.g., needles, pipette tips) must be placed in a designated sharps container for hazardous chemical waste.

3. Labeling:

  • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Aquatic Hazard"). Your institution's EHS department will provide specific labels and requirements.

4. Storage:

  • Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory. Ensure it is stored away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].

5. Contact Environmental Health and Safety (EHS):

  • Once the waste container is ready for pickup, contact your institution's EHS department. They will provide guidance on the final disposal procedures and will arrange for collection by a licensed hazardous waste contractor.

6. Documentation:

  • Maintain accurate records of the amount of this compound waste generated, as required by your institution and local regulations.

Emergency Procedures

In case of accidental release or exposure, follow these first-aid measures:

  • If Swallowed: Call a poison control center or doctor immediately for treatment advice. Rinse mouth[1].

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water[1].

  • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention[1].

  • Spills: In the event of a spill, collect the spillage to prevent it from entering drains and waterways[1]. Use appropriate personal protective equipment and follow your lab's specific spill cleanup protocol.

Disposal Workflow

The logical workflow for the proper disposal of this compound is illustrated below. This process ensures that all safety and regulatory requirements are met.

G cluster_0 Phase 1: In-Lab Waste Handling cluster_1 Phase 2: Institutional Disposal Process A 1. Identify this compound Waste (Solid, Liquid, Contaminated Materials) B 2. Segregate Waste into Designated Hazardous Waste Container A->B C 3. Securely Seal and Label Container (Chemical Name & Hazards) B->C D 4. Store in Designated Satellite Accumulation Area C->D E 5. Contact Environmental Health & Safety (EHS) for Pickup D->E F 6. EHS Arranges for Licensed Hazardous Waste Contractor E->F G 7. Transport to an Approved Waste Disposal Plant F->G

Caption: this compound Disposal Decision Workflow.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Fgfr-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for the handling of Fgfr-IN-4, a potent fibroblast growth factor receptor (FGFR) inhibitor. The following procedures are designed to ensure the safety of researchers and to provide clear, step-by-step guidance for the operational and disposal plans of this compound. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Hazard and Exposure Information

This compound is a chemical compound intended for laboratory research purposes. The primary hazards associated with this compound are acute oral toxicity and high toxicity to aquatic life with long-lasting effects.[1] As with any potent, powdered compound, inhalation of dust and contact with skin and eyes should be strictly avoided.[1]

Due to the nature of this research compound, specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have not been established. The safety data sheets for similar FGFR inhibitors, such as erdafitinib, pemigatinib, and infigratinib, also indicate that no OELs have been set for these compounds. Therefore, a conservative approach to handling, based on the principles of controlling exposure to potent compounds, is mandatory.

ParameterValueReference
Chemical Name This compoundN/A
CAS Number 2230973-67-6[1]
Molecular Formula C₂₈H₃₂Cl₂N₆O₅[1]
Molecular Weight 603.5 g/mol [1]
Hazard Statements Harmful if swallowed. Very toxic to aquatic life with long lasting effects.[1]
Occupational Exposure Limits (OELs) Not EstablishedN/A

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is required when handling this compound in its powdered form and in solution. The following PPE must be worn at all times in the designated handling area.

PPE CategoryItemSpecification
Hand Protection GlovesDouble-gloving with nitrile gloves is required. Change gloves immediately if contaminated.
Eye Protection Safety GogglesChemical splash goggles are mandatory to protect against dust particles and splashes.
Respiratory Protection RespiratorA NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required when handling the powder outside of a certified chemical fume hood or glove box.
Body Protection Laboratory CoatA dedicated, disposable laboratory coat should be worn over personal clothing.
Additional Protection Face Shield & Arm SleevesRecommended when there is a significant risk of splash or aerosol generation.

Experimental Protocols: Handling and Disposal

The following protocols provide a step-by-step guide for the safe handling and disposal of this compound.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • The storage area should be clearly labeled with a "Potent Compound" warning sign.

Preparation of Stock Solutions (in a Chemical Fume Hood)
  • Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surface.

  • Weighing: Weigh the required amount of this compound powder on a tared weigh boat within the fume hood. Use anti-static tools to minimize dust dispersion.

  • Solubilization: Carefully add the desired solvent to the vessel containing the powder. Use a vortex or gentle swirling to ensure complete dissolution. Avoid splashing.

  • Labeling: Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

  • Decontamination: After preparation, decontaminate all surfaces and equipment with a suitable solvent (e.g., 70% ethanol) and dispose of all waste as outlined in the disposal section.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Collect all contaminated solid waste, including gloves, weigh boats, and disposable lab coats, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not dispose of any this compound waste down the drain, as it is very toxic to aquatic life.[1]

  • Sharps Waste:

    • Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.

  • Waste Pickup:

    • Follow your institution's guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for pickup and disposal procedures.

Visualizing Safety and Mechanism of Action

To further aid in understanding the necessary precautions and the compound's biological context, the following diagrams have been generated.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Step 1 Weigh Powder Weigh Powder Prepare Fume Hood->Weigh Powder Step 2 Dissolve in Solvent Dissolve in Solvent Weigh Powder->Dissolve in Solvent Step 3 Cell Treatment Cell Treatment Dissolve in Solvent->Cell Treatment Step 4 Incubation Incubation Cell Treatment->Incubation Step 5 Data Collection Data Collection Incubation->Data Collection Step 6 Collect Solid Waste Collect Solid Waste Data Collection->Collect Solid Waste Step 7a Collect Liquid Waste Collect Liquid Waste Data Collection->Collect Liquid Waste Step 7b EHS Pickup EHS Pickup Collect Solid Waste->EHS Pickup Collect Liquid Waste->EHS Pickup

Caption: Workflow for Safe Handling of this compound.

G cluster_pathway FGFR4 Signaling Pathway cluster_downstream Downstream Signaling FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds & Activates STAT3 STAT3 FGFR4->STAT3 Phosphorylates AKT AKT FGFR4->AKT Phosphorylates ERK ERK FGFR4->ERK Phosphorylates This compound This compound This compound->FGFR4 Inhibits Cell Proliferation\n& Survival Cell Proliferation & Survival STAT3->Cell Proliferation\n& Survival AKT->Cell Proliferation\n& Survival ERK->Cell Proliferation\n& Survival

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.